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Protocols & Analytical Methods
Application Note: A Robust Protocol for In Vitro Histone Butyrylation Assays
Application Note: A Robust Protocol for In Vitro Histone Butyrylation Assays
Introduction
Post-translational modifications (PTMs) of histone proteins are a cornerstone of epigenetic regulation, creating a complex signaling network that governs chromatin structure and gene expression.[1] While histone acetylation is one of the most extensively studied marks, a growing repertoire of other lysine acylations has emerged, linking cellular metabolism directly to chromatin biology.[2][3] Among these, histone lysine butyrylation (Kbu), the addition of a four-carbon butyryl group from butyryl-coenzyme A (butyryl-CoA), is an evolutionarily conserved PTM found in a wide range of eukaryotes.[4][5]
Histone butyrylation neutralizes the positive charge of lysine residues, which is thought to weaken the electrostatic interactions between histones and DNA, leading to a more open and transcriptionally permissive chromatin state.[2] Indeed, histone Kbu marks are often found at the transcription start sites (TSSs) of active genes and have been shown to directly stimulate transcription.[4][6] The enzymes responsible for depositing these marks are often the same histone acetyltransferases (HATs) that catalyze acetylation, such as p300/CBP and HBO1, which exhibit promiscuous acyltransferase activity.[7][8][9]
The study of histone butyrylation is critical for understanding its role in various biological processes, including spermatogenesis, adipogenesis, and intestinal health, where the butyryl-CoA donor is linked to fatty acid metabolism and gut microbiota activity.[10][11][12] To facilitate these investigations, a reliable in vitro assay is essential for characterizing the activity of histone butyryltransferases, screening for specific inhibitors, and elucidating the mechanisms of butyrylation-dependent signaling.
This guide provides a detailed, self-validating protocol for conducting in vitro histone butyrylation assays, designed for researchers, scientists, and drug development professionals. We explain the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Principle of the Assay
The in vitro histone butyrylation assay quantifies the enzymatic transfer of a butyryl group from the donor molecule, butyryl-CoA, to a lysine residue on a histone substrate. This reaction is catalyzed by a lysine acyltransferase, such as recombinant p300. The resulting butyrylated histone can then be detected and quantified using various methods, most commonly by Western blotting with an antibody that specifically recognizes butyrylated lysine residues.
The core reaction is as follows:
Enzyme (e.g., p300) + Histone Substrate + Butyryl-CoA → Butyrylated Histone + Coenzyme A (CoA-SH)
Visualization of the Experimental Workflow
The following diagram outlines the key steps of the in vitro histone butyrylation assay, from reaction setup to final detection.
Caption: Workflow for the in vitro histone butyrylation assay.
Critical Reagents and Materials
| Reagent | Recommended Source | Purpose & Rationale |
| Enzyme | ||
| Recombinant p300 (catalytic domain) | Active Motif, BPS Bioscience | A well-characterized and promiscuous lysine acyltransferase known to catalyze histone butyrylation.[6][9][11] The catalytic domain is often sufficient and more stable. |
| Substrate | ||
| Recombinant Histone H3 or H4 | New England Biolabs, Active Motif | Histones H3 and H4 are primary targets for acylation.[13] Using full-length recombinant proteins provides a more native substrate than peptides. |
| Core Histones or Nucleosomes | Active Motif | For studying butyrylation in a more complex chromatin context.[8] |
| Acyl-CoA Donor | ||
| Butyryl-CoA, Sodium Salt | Sigma-Aldrich (Cat# B1508) | The essential donor of the butyryl group. Prepare fresh from powder or use aliquots stored at -80°C to prevent degradation. |
| Buffers & Solutions | ||
| HAT Assay Buffer (5X Stock) | See Protocol | Provides optimal pH and ionic strength for enzyme activity. DTT is included to maintain a reducing environment, preventing enzyme oxidation. Sodium butyrate is a weak HDAC inhibitor and is included to prevent any contaminating deacetylase activity.[14] |
| SDS-PAGE Loading Buffer (4X) | Bio-Rad, Thermo Fisher | Terminates the enzymatic reaction by denaturing the enzyme and prepares the sample for electrophoresis. |
| Detection Reagents | ||
| Pan-Butyryllysine (anti-Kbu) Antibody | PTM Biolabs (Cat# PTM-301), Cell Signaling | Primary antibody for specific detection of butyrylated lysine residues on the histone substrate.[7] |
| HRP-conjugated Secondary Antibody | Cell Signaling, Jackson ImmunoResearch | Binds to the primary antibody for subsequent chemiluminescent detection. |
| ECL Western Blotting Substrate | Thermo Fisher (SuperSignal), Bio-Rad | Chemiluminescent reagent for detecting HRP activity. |
| Total Histone H3 or H4 Antibody | Cell Signaling, Abcam | Used as a loading control to ensure equal amounts of substrate were added to each reaction. |
Experimental Protocol
Reagent Preparation
-
5X HAT Assay Buffer:
-
250 mM Tris-HCl, pH 8.0
-
500 mM NaCl
-
5 mM DTT (Dithiothreitol)
-
25 mM Sodium Butyrate
-
Rationale: This buffer provides a stable pH environment (8.0) optimal for many HATs. DTT maintains the enzyme in a reduced, active state. Sodium butyrate is included as a precautionary measure to inhibit any potential contaminating histone deacetylase (HDAC) activity.[14] Prepare this buffer fresh or store at -20°C in aliquots. Add DTT fresh from a 1M stock just before use.
-
-
Enzyme Dilution:
-
Thaw recombinant p300 on ice.
-
Dilute the enzyme to a working concentration (e.g., 20-50 ng/µL) in 1X HAT Assay Buffer. Keep on ice at all times. The optimal amount of enzyme should be determined empirically through a titration experiment.
-
-
Substrate Solution:
-
Dilute recombinant histone H3 to a working concentration (e.g., 0.2 µg/µL) in nuclease-free water.
-
-
Butyryl-CoA Stock:
-
Prepare a 10 mM stock solution of Butyryl-CoA in nuclease-free water.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Dilute to a working concentration (e.g., 1 mM or 10X the desired final concentration) just before setting up the reaction.
-
Assay Reaction Setup (Self-Validating System)
It is critical to set up proper controls to validate the results. Assemble reactions in 0.5 mL microcentrifuge tubes on ice. The following table provides a template for a 20 µL final reaction volume.
| Component | Test Reaction | No Enzyme (-) | No Substrate (-) | No Butyryl-CoA (-) |
| Nuclease-Free Water | Up to 20 µL | Up to 20 µL | Up to 20 µL | Up to 20 µL |
| 5X HAT Assay Buffer | 4 µL | 4 µL | 4 µL | 4 µL |
| Histone H3 (0.2 µg/µL) | 2 µL | 2 µL | - | 2 µL |
| Butyryl-CoA (1 mM) | 2 µL | 2 µL | 2 µL | - |
| p300 Enzyme (20 ng/µL) | 1 µL | - | 1 µL | 1 µL |
| Final Volume | 20 µL | 20 µL | 20 µL | 20 µL |
-
Rationale for Controls:
-
No Enzyme: Confirms that the observed butyrylation is enzyme-dependent and not a result of non-enzymatic acylation or antibody cross-reactivity.
-
No Substrate: Ensures the signal is not from enzyme auto-butyrylation.
-
No Butyryl-CoA: Verifies that the antibody is specific for the butyryl modification and does not recognize the unmodified histone.
-
Enzymatic Reaction and Termination
-
Gently mix the reaction components by pipetting.
-
Incubate the tubes in a thermocycler or water bath at 37°C for 60 minutes .
-
Rationale: 37°C is the optimal temperature for most mammalian enzymes. An incubation time of 60 minutes is typically sufficient for robust signal generation, but this can be optimized (30-120 min) if needed.
-
-
Terminate the reaction by adding 7 µL of 4X SDS-PAGE Loading Buffer .
-
Boil the samples at 95-100°C for 5 minutes to completely denature the proteins. Samples can be stored at -20°C or used immediately for SDS-PAGE.
Detection by Western Blot
-
SDS-PAGE: Load 10-15 µL of each reaction onto a 15% polyacrylamide gel.
-
Rationale: A 15% gel provides good resolution for low molecular weight proteins like core histones (~15-17 kDa).
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Rationale: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the pan-butyryllysine antibody diluted in blocking buffer (e.g., 1:1000 dilution, check manufacturer's recommendation).
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
Final Washes: Wash the membrane again 3 times for 10 minutes each with TBST.
-
Detection: Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Loading Control: After imaging, the membrane can be stripped and re-probed with an antibody against the total histone substrate (e.g., anti-Histone H3) to confirm equal loading across all lanes.
Data Analysis and Interpretation
-
Expected Results: A distinct band corresponding to the molecular weight of the histone substrate (e.g., ~17 kDa for H3) should appear in the "Test Reaction" lane.
-
Validation: No signal, or a significantly diminished signal, should be observed in the negative control lanes (No Enzyme, No Substrate, No Butyryl-CoA).
-
Quantification: The intensity of the bands can be quantified using software like ImageJ. The butyrylation signal should be normalized to the total histone loading control signal for accurate comparison, especially when screening inhibitors.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No signal in any lane | Inactive enzyme | Ensure enzyme was stored properly and not repeatedly freeze-thawed. Test a higher concentration. |
| Degraded Butyryl-CoA | Use a fresh aliquot of Butyryl-CoA stored at -80°C. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High background | Insufficient blocking or washing | Increase blocking time to 2 hours. Increase the number and duration of washes. |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies. | |
| Signal in "No Enzyme" control | Non-enzymatic acylation | This is rare under these conditions but possible with very long incubation times. Reduce incubation time. |
| Antibody cross-reactivity | Ensure the primary antibody is specific. Test on a dot blot with modified and unmodified peptides. | |
| Signal in "No Substrate" control | Enzyme auto-butyrylation | This indicates the enzyme is active. The signal should be much weaker than the test reaction. If it is strong, reduce the amount of enzyme used. |
Conclusion
This application note provides a comprehensive and robust framework for performing in vitro histone butyrylation assays. By incorporating the appropriate controls, this protocol becomes a self-validating system, ensuring the generation of reliable and interpretable data. This assay is a powerful tool for researchers investigating the enzymatic mechanisms of histone acylation, screening for novel therapeutic inhibitors of acyltransferases, and exploring the functional consequences of this important epigenetic mark.
References
-
Kim, S. C., Sprung, R., Chen, Y., Xu, Y., Ball, H., Pei, J., Cheng, T., Kho, Y., Xiao, H., Xiao, L., Gritsenko, M. A., Camp, D. G., 2nd, Smith, R. D., & Zhao, Y. (2006). Substrate and functional diversity of lysine acetylation revealed by a proteomics survey. Molecular cell, 23(4), 607–618. [Link]
-
Sabari, B. R., Zhang, D., Allis, C. D., & Zhao, Y. (2017). Metabolic regulation of gene expression through histone acylations. Nature reviews. Molecular cell biology, 18(2), 90–101. [Link]
-
Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., Falck, J. R., Peng, J., Gu, W., & Zhao, Y. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & cellular proteomics : MCP, 6(5), 812–819. [Link]
-
Goudarzi, A., Zhang, D., Huang, H., Barral, S., Kwon, O. K., Qi, S., Tang, Z., Buchou, T., Vitte, A. L., He, T., Cheng, Z., Bérubé, N. G., Almouzni, G., Khochbin, S., & Zhao, Y. (2016). Dynamic competing histone H4 K5K8 acetylation and butyrylation are hallmarks of highly active gene promoters. Molecular cell, 62(2), 169–180. [Link]
-
Fellows, R., Denizot, J., Stellato, C., Cuomo, A., Jain, P., Stoyanova, E., Varga-Weisz, P., & O'Donnell, E. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases. Nature communications, 9(1), 105. [Link]
-
Liu, B., Liu, F., Li, Z., Huang, J., Liu, K., & He, S. (2019). Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice. Rice (New York, N.Y.), 12(1), 60. [Link]
-
Gates, L. A., Reis, B. S., Lund, P. J., Paul, M. R., Leboeuf, M., Djomo, A. M., Nadeem, Z., Lopes, M., Vitorino, F. N., Unlu, G., Carroll, T. S., Birsoy, K., Garcia, B. A., Mucida, D., & Allis, C. D. (2022). Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression. bioRxiv. [Link]
-
Dai, L., Chao, C., Tian, Y., Zhang, J., Li, Y., & Zhao, Y. (2020). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic acids research, 48(1), 279–289. [Link]
-
Cheng, Z., Tang, Y., Chen, Y., Kim, S., Liu, H., Li, S. S., Gu, W., & Zhao, Y. (2009). Molecular characterization of propionyl-lysine and butyryl-lysine in yeast core histones. The Journal of biological chemistry, 284(48), 33496–33503. [Link]
-
Huang, H., Sabari, B. R., Garcia, B. A., Allis, C. D., & Zhao, Y. (2018). SnapShot: Histone acylations. Cell, 175(1), 298–298.e1. [Link]
-
Ntranos, A., & Casaccia, P. (2021). Histone acylation at a glance. Journal of cell science, 134(10), jcs258694. [Link]
-
Kundu, S., Thakurela, S., Khan, M. I., & Rao, M. R. S. (2022). EP300 (p300) mediated histone butyrylation is critical for adipogenesis. bioRxiv. [Link]
-
Zhang, K., Chen, Y., Zhang, Z., & Zhao, Y. (2009). Identification and verification of lysine propionylation and butyrylation in yeast core histones using PTMap software. Journal of proteome research, 8(2), 900–906. [Link]
-
Lee, J. V., & Workman, J. L. (2016). Reading and Interpreting the Histone Acylation Code. Genomics, proteomics & bioinformatics, 14(6), 323–326. [Link]
-
Huang, H., Tang, S., Ji, M., Tang, Z., Shimada, M., Liu, X., ... & Zhao, Y. (2021). HBO1 is a versatile histone acyltransferase critical for promoter histone acylations. Nucleic acids research, 49(15), 8577-8591. [Link]
Sources
- 1. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation | Springer Nature Experiments [experiments.springernature.com]
- 2. portlandpress.com [portlandpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbiota-dependent histone butyrylation in the mammalian intestine | bioRxiv [biorxiv.org]
- 11. EP300 (p300) mediated histone butyrylation is critical for adipogenesis | bioRxiv [biorxiv.org]
- 12. Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Short-Chain Acyl-Coenzyme A Esters
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Short-Chain Acyl-Coenzyme A Esters
Executive Summary
This guide details a robust, self-validating protocol for the quantification of short-chain acyl-CoA esters in biological tissues using Reversed-Phase HPLC (RP-HPLC) with UV detection. Unlike long-chain fatty acyl-CoAs, short-chain species (C2–C6) are highly polar and liable to rapid hydrolysis, presenting unique analytical challenges. This protocol utilizes a perchloric acid (PCA) extraction coupled with a phosphate-buffered gradient system to ensure analyte stability and baseline resolution.
Key Advantages:
-
Cost-Effective: Uses standard UV detection (254 nm) rather than expensive MS instrumentation.
-
High Stability: Optimized neutralization steps prevent the hydrolysis of labile malonyl-CoA.
-
Resolution: Baseline separation of critical metabolic isomers (e.g., succinyl-CoA vs. acetyl-CoA).
Scientific Principles & Mechanism[1]
The Chromatographic Challenge
Acyl-CoAs are amphiphilic molecules composed of a hydrophilic nucleotide head group (ADP-3'-phosphate) and a hydrophobic acyl chain.
-
Short-Chain Specificity: For short-chain species (Acetyl, Malonyl), the polarity of the CoA head group dominates. Retention on C18 columns requires ion-suppression or ion-pairing techniques.
-
The "Dicarboxylic" Effect: Dicarboxylic acyl-CoAs (Malonyl-CoA, Succinyl-CoA) are significantly more polar than their monocarboxylic counterparts (Acetyl-CoA), causing them to elute earlier on reverse-phase columns despite having longer carbon chains in some cases (e.g., Succinyl vs Acetyl).
Stability & Extraction Logic
The thioester bond in acyl-CoAs is thermodynamically unstable.
-
Acid Stability: Acyl-CoAs are relatively stable in dilute acid (pH 1–3) at low temperatures, which precipitates enzymes that would otherwise degrade them.
-
Alkali Instability: They hydrolyze rapidly at pH > 8.0.
-
The "Sweet Spot": Samples must be extracted in acid to stop metabolism, then neutralized to pH 5.0–6.0 for column compatibility and long-term storage.
Experimental Workflow
Visualization of Method Logic
The following diagram outlines the critical path from tissue harvest to data generation, highlighting the "Stop-Flow" points where stability is compromised.
Caption: Workflow for the extraction and analysis of short-chain acyl-CoAs. Green nodes indicate critical stability checkpoints.
Detailed Protocol
Reagents & Equipment
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Kinetex C18), 150 x 4.6 mm, 3–5 µm particle size.
-
Mobile Phase A: 100 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 5.0 with NaOH.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Extraction Solution: 0.5 M Perchloric Acid (PCA).[1]
-
Neutralization Solution: 3 M Potassium Carbonate (K₂CO₃).
Sample Preparation (Self-Validating Step)
Validation Check: Ensure all steps are performed on ice. Acyl-CoAs degrade by >10% if left at RT for 20 mins.
-
Harvest: Rapidly harvest tissue (liver, heart, or cell pellet) and freeze-clamp in liquid nitrogen immediately.
-
Lysis: Pulverize frozen tissue (~50 mg) into powder. Add 500 µL ice-cold 0.5 M PCA . Homogenize briefly (polytron or sonication).[2]
-
Clarification: Centrifuge at 12,000 x g for 5 min at 4°C. Retain supernatant.
-
Note: The pellet contains protein and long-chain acyl-CoAs (insoluble in acid). This method targets short-chain only.
-
-
Neutralization: Add 3 M K₂CO₃ dropwise to the supernatant while vortexing.
-
Endpoint: Use pH paper to verify pH is between 5.0 and 6.0.
-
Chemistry:
.
-
-
Final Spin: Centrifuge at 12,000 x g for 5 min at 4°C to remove the insoluble Potassium Perchlorate (
) salts. -
Injection: Transfer clear supernatant to HPLC vial. Inject 20–50 µL immediately or store at -80°C.
HPLC Instrument Conditions
-
Temperature: 25°C (Ambient) or 30°C.
-
Detection: UV Absorbance at 254 nm (max absorption for Adenine) or 260 nm.
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 98 | 2 | Equilibrate |
| 2.0 | 98 | 2 | Isocratic Hold |
| 15.0 | 80 | 20 | Linear Gradient |
| 18.0 | 60 | 40 | Wash |
| 20.0 | 98 | 2 | Re-equilibration |
| 25.0 | 98 | 2 | End Run |
Results & Data Interpretation
Elution Order & Specificity
Under these phosphate-buffered conditions, the elution order is dictated by the polarity of the acyl chain and the number of carboxyl groups. Dicarboxylic species elute earlier.
Typical Elution Order:
-
Malonyl-CoA (Most Polar, dicarboxylic) ~ 3.5 min
-
Free CoASH (Thiol group) ~ 5.0 min
-
Succinyl-CoA (Dicarboxylic, C4) ~ 11.5 min
-
Acetyl-CoA (Monocarboxylic, C2) ~ 14.5 min
-
Propionyl-CoA (Monocarboxylic, C3) ~ 16.0 min
Pathway Visualization
The following diagram illustrates the relationship between the metabolic pathway and the chromatographic separation logic.
Caption: Correlation between metabolic function and HPLC elution order. Note that Malonyl-CoA elutes first due to its high polarity.
Method Validation Metrics
The following performance metrics are typical for this protocol when using a standard C18 column.
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.999 | Range: 10 pmol – 5 nmol |
| LOD (Limit of Detection) | ~ 5–10 pmol | Signal-to-Noise ratio = 3 |
| Recovery | 90–95% | Spiked liver tissue |
| Precision (RSD) | < 3% | Intra-day variability |
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the phosphate groups of CoA and residual silanols on the silica column.
-
Solution: Ensure the buffer concentration is at least 100 mM. If tailing persists, add 5 mM Tetrabutylammonium phosphate (ion-pairing agent) to Mobile Phase A, though this may alter retention times.
"Ghost" Peaks or Degradation
-
Observation: Split peaks for Acetyl-CoA or disappearance of Malonyl-CoA.
-
Cause: Sample pH is too high (> 7.0) or samples sat in the autosampler too long at room temperature.
-
Solution: Re-check the neutralization step. Ensure the autosampler is cooled to 4°C.
Co-elution of Interferences
-
Issue: ATP/ADP eluting near Malonyl-CoA.
-
Solution: Adjust the initial gradient hold. Extending the 2% B hold to 4 minutes can help separate the nucleotide pool (ATP/ADP) from the CoA pool.
References
-
Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Changes in Acetyl CoA Levels during the Early Embryonic Development of Xenopus laevis. (Detailed elution order data) Source: ResearchGate URL:[6][7][Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Source: Analytical Biochemistry / ScienceDirect URL:[Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Source: MDPI URL:[Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. nacalai.com [nacalai.com]
- 4. hplc.eu [hplc.eu]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Butanoyl Coenzyme A
Application Notes and Protocols for the Enzymatic Synthesis of Butanoyl Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Butanoyl-CoA in Cellular Metabolism and Biotechnology
Butanoyl Coenzyme A (butanoyl-CoA), also known as butyryl-CoA, is a pivotal intermediate in numerous metabolic pathways across all domains of life.[1] In fatty acid metabolism, it serves as a key player in both the synthesis and degradation of lipids.[1] Moreover, butanoyl-CoA is a central metabolite in microbial fermentation processes, such as the acetone-butanol-ethanol (ABE) fermentation in Clostridium species, which holds significant promise for the production of biofuels and renewable chemicals.[2][3][4][5] Its role extends to the regulation of gene expression through post-translational modifications of proteins, such as histone butyrylation, highlighting its importance in epigenetics.[6][7]
The ability to synthesize high-purity butanoyl-CoA in a controlled and efficient manner is crucial for a variety of research and development applications. These include:
-
Enzyme characterization: Serving as a substrate for enzymes involved in fatty acid metabolism and other pathways.
-
Metabolic engineering: As a standard for quantifying intracellular metabolite pools to identify bottlenecks in engineered metabolic pathways for the production of butanol and other valuable chemicals.[8][9]
-
Drug discovery: In the development of inhibitors for enzymes that utilize butanoyl-CoA, which may have therapeutic potential.
-
In vitro studies: For investigating the biochemical and regulatory functions of butanoyl-CoA in various cellular processes.
This document provides a comprehensive guide to the enzymatic synthesis of butanoyl-CoA, offering detailed protocols and insights into the underlying biochemical principles.
Principles of Enzymatic Synthesis of Butanoyl-CoA
Several enzymatic strategies can be employed for the synthesis of butanoyl-CoA. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and enzymes. The two primary and most effective enzymatic routes are:
-
Direct Ligation of Butyrate and Coenzyme A by Butyrate-CoA Ligase: This is a straightforward and highly specific method that catalyzes the direct formation of a thioester bond between butyrate and Coenzyme A (CoA).
-
The Reverse β-Oxidation Pathway: This multi-enzyme cascade mimics the final steps of butyrate formation in fermentative bacteria, starting from the condensation of two acetyl-CoA molecules.
Pathway 1: Butyrate-CoA Ligase (Butyryl-CoA Synthetase)
Butyrate-CoA ligase (EC 6.2.1.2), also known as butyryl-CoA synthetase, catalyzes the ATP-dependent ligation of butyrate and CoA.[10] The reaction proceeds as follows:
Butyrate + CoA + ATP ⇌ Butanoyl-CoA + AMP + PPi
This enzyme offers high specificity for short-chain fatty acids, with butyrate often being the preferred substrate.[11] The reaction mechanism is a Bi-Uni-Uni-Bi ping-pong mechanism, involving the formation of an enzyme-bound butyryl-adenylate intermediate.[11]
Caption: Enzymatic synthesis of butanoyl-CoA via Butyrate-CoA Ligase.
Pathway 2: The Reverse β-Oxidation Pathway
This pathway is prominent in anaerobic bacteria like Clostridium acetobutylicum for the production of butyrate and butanol.[2][4][12] It involves a sequence of four enzymatic reactions starting from acetyl-CoA:
-
Acetyl-CoA Acetyltransferase (Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
3-Hydroxybutyryl-CoA Dehydrogenase: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA, typically using NADH as the reducing equivalent.
-
Crotonase (Enoyl-CoA Hydratase): 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA.
-
Butyryl-CoA Dehydrogenase: Crotonyl-CoA is reduced to butanoyl-CoA, a reaction often coupled with an electron-transferring flavoprotein (ETF).[2]
Caption: Multi-enzyme synthesis of butanoyl-CoA via the reverse β-oxidation pathway.
Experimental Protocols
This section provides detailed step-by-step methodologies for the synthesis of butanoyl-CoA using Butyrate-CoA Ligase. This method is generally preferred for laboratory-scale synthesis due to its single-step nature and high specificity.
Protocol 1: Synthesis of Butanoyl-CoA using Butyrate-CoA Ligase
This protocol is adapted from established methods for acyl-CoA synthetases.
Materials and Reagents
-
Butyrate-CoA Ligase (Butyryl-CoA Synthetase) (e.g., from Paecilomyces varioti or recombinant source)[11]
-
Sodium Butyrate
-
Coenzyme A, Lithium Salt
-
Adenosine 5'-triphosphate (ATP), Disodium Salt
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for quenching
-
Ultrapure water
Equipment
-
Thermostatted water bath or incubator
-
pH meter
-
Spectrophotometer or HPLC system for quantification
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure
-
Enzyme Preparation:
-
If using a commercially available enzyme, follow the manufacturer's instructions for reconstitution and storage.
-
If purifying the enzyme, ensure it is of high purity (>90%) as determined by SDS-PAGE. The purification of a butyryl-CoA synthetase from Paecilomyces varioti has been described.[11]
-
-
Reaction Mixture Preparation:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.5).
-
Prepare stock solutions of sodium butyrate (100 mM), Coenzyme A (50 mM), ATP (100 mM), MgCl₂ (1 M), and DTT (1 M). Store frozen in aliquots.
-
On the day of the experiment, thaw all reagents on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the reaction mixture on ice. For a final volume of 1 mL, the final concentrations should be:
-
Potassium Phosphate Buffer (pH 7.5): 100 mM
-
Sodium Butyrate: 10 mM
-
Coenzyme A: 5 mM
-
ATP: 10 mM
-
MgCl₂: 10 mM
-
DTT: 1 mM
-
-
Add ultrapure water to bring the volume to just under 1 mL.
-
Initiate the reaction by adding an appropriate amount of Butyrate-CoA Ligase (e.g., 1-5 units). The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
The reaction progress can be monitored by taking small aliquots at different time points and quantifying the formation of butanoyl-CoA.
-
-
Reaction Quenching:
-
To stop the reaction, add an equal volume of ice-cold 10% (w/v) TCA or 5% (w/v) PCA.
-
Vortex briefly and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the synthesized butanoyl-CoA.
-
Purification and Characterization of Butanoyl-CoA
Purification by Solid-Phase Extraction (SPE)
For many applications, the quenched reaction supernatant can be used directly after neutralization. For higher purity, a solid-phase extraction step is recommended.
-
SPE Column Equilibration: Use a C18 SPE cartridge. Wash the column with one column volume of methanol, followed by two column volumes of ultrapure water.[13]
-
Sample Loading: Load the neutralized supernatant onto the equilibrated C18 column.
-
Washing: Wash the column with two column volumes of ultrapure water to remove salts and other hydrophilic components.
-
Elution: Elute the butanoyl-CoA with a suitable concentration of methanol or acetonitrile in water (e.g., 50% methanol). The optimal elution conditions should be determined empirically.
-
Drying: The eluted fraction can be lyophilized or dried under a stream of nitrogen.
Characterization by HPLC and Mass Spectrometry
The identity and purity of the synthesized butanoyl-CoA should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the analysis of acyl-CoAs.[14][15] A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate). The elution of butanoyl-CoA can be monitored by UV absorbance at 260 nm (due to the adenine moiety of CoA).
-
Mass Spectrometry (MS): For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (LC-MS).[8][14] The expected mass of butanoyl-CoA (C₂₅H₄₂N₇O₁₇P₃S) is approximately 837.16 g/mol .[1][16]
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Yield | > 80% | HPLC quantification against a standard curve |
| Purity | > 95% | HPLC peak area percentage |
| Identity Confirmation | Correct mass observed | LC-MS |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis and analysis of butanoyl-CoA.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive enzyme | Check enzyme activity with a positive control. Use fresh enzyme or a new batch. |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. | |
| Degradation of CoA or ATP | Prepare fresh stock solutions. Keep reagents on ice. | |
| Enzyme Precipitation | Incorrect buffer conditions | Ensure the pH and ionic strength of the buffer are optimal for the enzyme's stability. |
| Impure Product | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Side reactions | Purify the enzyme to remove contaminating activities. | |
| Contaminants from reagents | Use high-purity reagents. |
Conclusion
The enzymatic synthesis of butanoyl-CoA offers a specific, efficient, and mild alternative to chemical synthesis methods. The protocol detailed in this application note, utilizing Butyrate-CoA Ligase, provides a reliable method for producing high-purity butanoyl-CoA for a wide range of research and development applications. Careful optimization of reaction conditions and appropriate analytical characterization are key to obtaining a high-quality product.
References
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Purification and Kinetic Properties of Butyryl-CoA Synthetase from Paecilomyces varioti. Journal of Fermentation and Bioengineering. [Link]
-
Butyryl-CoA - Wikipedia. Wikipedia. [Link]
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The central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum. FEMS Microbiology Reviews. [Link]
-
Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase: evidence for the transfer of the beta-hydrogen to the flavin N(5)-position as a hydride. Biochemistry. [Link]
-
Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology. [Link]
-
Stimulation of the Megasphaera elsdenii's butyrate production in continuous culture by a yeast additive. ResearchGate. [Link]
-
Simplified scheme of the butyryl CoA : acetate CoA transferase pathway... ResearchGate. [Link]
-
Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of. Biochemistry. [Link]
-
Lactate and Acrylate Metabolism by Megasphaera elsdenii under Batch and Steady-State Conditions. Applied and Environmental Microbiology. [Link]
-
Butyryl-CoA dehydrogenase Swol_1933 - Syntrophomonas wolfei subsp. wolfei (strain DSM 2245B / Goettingen). UniProt. [Link]
-
Top 10 enzyme route candidates for the synthesis of butyryl-CoA and the prioritization values. ResearchGate. [Link]
-
Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production. Metabolomics. [Link]
-
Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogs. Biochemistry. [Link]
-
Expression of Clostridium acetobutylicum butanol synthetic genes in Escherichia coli. ResearchGate. [Link]
-
Cross-talk between engineered Clostridium acetobutylicum and Clostridium ljungdahlii in syntrophic cocultures enhances isopropanol and butanol production. Frontiers in Bioengineering and Biotechnology. [Link]
-
Enhanced Medium-Chain Fatty Acid Production in Megasphaera elsdenii via Adaptive Laboratory Evolution and Genomic Insights. bioRxiv. [Link]
-
Enhanced Butanol Production Obtained by Reinforcing the Direct Butanol-Forming Route in Clostridium acetobutylicum. mBio. [Link]
-
Clostridium acetobutylicum - Wikipedia. Wikipedia. [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. [Link]
-
Butyryl-CoA can be generated from the microbial fermentation product... ResearchGate. [Link]
-
Butyryl-CoA. LIPID MAPS. [Link]
-
Butyrate—CoA ligase - Wikipedia. Wikipedia. [Link]
-
Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. [Link]
-
Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Biochemical Journal. [Link]
-
Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Portland Press. [Link]
-
Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. mBio. [Link]
-
Converting Carbon Dioxide to Butyrate with an Engineered Strain of Clostridium ljungdahlii. mBio. [Link]
-
Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation. Proceedings of the National Academy of Sciences. [Link]
-
Showing Compound butanoyl-CoA (FDB030704). FooDB. [Link]
-
a Relative intensity of intracellular butanoyl-CoA measurements from... ResearchGate. [Link]
-
4-hydroxybutyrate--CoA ligase [ADP-forming] - Nitrosopumilus maritimus (strain SCM1). UniProt. [Link]
-
Influence of Butyrate on Impaired Gene Expression in Colon from Patients with High Blood Pressure. International Journal of Molecular Sciences. [Link]
-
Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation. PNAS. [Link]
-
Rhea - reaction knowledgebase. Rhea. [Link]
-
A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules. [Link]
-
Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production. ResearchGate. [Link]
-
Purification and Partial Characterization of Human Isobutyryl-CoA Dehydrogenase. KOPS. [Link]
-
Purification and HPLC. Cyberlipid. [Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology. [Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. The Royal Society Publishing. [Link]
-
Fatty Acid Analysis by HPLC. AOCS. [Link]
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protocol for studying protein butyrylation
protocol for studying protein butyrylation
An In-depth Guide to the Study of Protein Butyrylation: From Detection to Proteomic Profiling
Abstract
Protein lysine butyrylation (Kbu) is a dynamic and reversible post-translational modification (PTM) where a butyryl group is covalently attached to a lysine residue.[1] Initially discovered on histones, this modification is now known to occur on a wide array of non-histone proteins, implicating it in the regulation of gene expression, metabolism, and cellular signaling.[1][2] Dysregulation of protein butyrylation has been linked to various pathological conditions, including cancer, metabolic disorders, and cardiovascular diseases, making it a topic of intense interest for both basic research and therapeutic development.[2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details an integrated workflow for the robust detection, enrichment, and proteomic analysis of butyrylated proteins, explaining the causality behind key experimental choices to ensure trustworthy and reproducible results.
Introduction: The Biological Landscape of Protein Butyrylation
Protein butyrylation is a member of the growing family of lysine acylations, which also includes the well-studied acetylation, as well as propionylation, succinylation, and crotonylation.[1][5] The source of the butyryl group is butyryl-CoA, a key metabolic intermediate derived from fatty acid oxidation and amino acid catabolism, directly linking the cell's metabolic state to protein function.[1]
The addition and removal of this modification are controlled by specific enzymes:
-
"Writers" (Acyltransferases): Enzymes that catalyze the transfer of the butyryl group to lysine residues. The histone acetyltransferases (HATs) p300/CREB-binding protein (p300/CBP) have been identified as major writers of butyrylation.[2][5]
-
"Erasers" (Deacylases): Enzymes that remove the butyryl group. Certain histone deacetylases (HDACs) and sirtuins (SIRTs), which are NAD+-dependent deacetylases, have been shown to possess debutyrylation activity.[2][5]
The study of butyrylation is crucial for understanding how metabolic fluctuations translate into changes in the proteome and cellular function. This guide provides the necessary protocols to investigate this important PTM.
The Integrated Workflow for Butyrylation Analysis
A successful investigation into protein butyrylation requires a multi-step, integrated approach. The low abundance of most PTMs necessitates highly sensitive and specific methods. The overall workflow combines antibody-based techniques for initial detection and enrichment with mass spectrometry for large-scale identification and precise site mapping.
Caption: High-level integrated workflow for studying protein butyrylation.
Initial Detection by Western Blotting
Before embarking on large-scale proteomic studies, it is essential to confirm the presence of butyrylated proteins in your system. Western blotting with a pan-specific anti-butyryl-lysine (anti-Kbu) antibody is the most direct method.
Scientific Rationale: The signal for butyrylation can be weak due to its substoichiometric nature and the activity of "eraser" enzymes (HDACs). Treating cells with HDAC inhibitors, such as sodium butyrate (NaB) or Trichostatin A (TSA), can significantly increase the levels of lysine butyrylation, providing a more robust signal.[6][7] This also serves as a crucial experimental control.
Protocol 1: Western Blotting for Global Protein Butyrylation
This protocol outlines the steps for preparing cell lysates and performing a western blot to detect global changes in protein butyrylation.
A. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency. For inhibitor treatment, add fresh media containing NaB (e.g., 5-10 mM) or TSA (e.g., 1-5 µM) for a predetermined time (e.g., 6-24 hours) alongside an untreated control.
-
Place culture dishes on ice and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Aspirate PBS completely and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[8] Use approximately 500 µL for a 10 cm plate.[9]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice to shear DNA and ensure complete lysis.[8]
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Transfer the clear supernatant to a new tube. This is your whole-cell lysate.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA).
B. SDS-PAGE and Immunoblotting
-
Prepare protein samples by adding 2X Laemmli sample buffer to your lysate (e.g., 20-30 µg of protein per lane) and boiling at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures. The gel percentage should be chosen based on the expected molecular weight range of your proteins of interest.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Incubate the membrane with the primary antibody (pan-anti-butyryl-lysine) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the signal using a digital imager or film.[8]
-
Self-Validation: A successful experiment will show a smear of bands or specific bands that are significantly enhanced in the HDAC inhibitor-treated lane compared to the control. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Enrichment of Butyrylated Proteins via Immunoprecipitation
To identify which specific proteins are butyrylated, especially for downstream mass spectrometry, it is necessary to enrich them from the complex total lysate. Immunoaffinity enrichment, or immunoprecipitation (IP), using a pan-anti-Kbu antibody is the method of choice.[11]
Scientific Rationale: PTMs are often present at very low levels (low stoichiometry) compared to their unmodified counterparts. IP acts like a molecular fishing rod, using the high specificity of an antibody to pull down butyrylated proteins, concentrating them to a level detectable by mass spectrometry.[12]
Caption: Step-by-step workflow for immunoprecipitation of butyrylated proteins.
Protocol 2: Immunoaffinity Enrichment of Butyrylated Proteins
-
Start with a larger amount of protein lysate (e.g., 1-5 mg) prepared as in Protocol 1.
-
(Optional but Recommended) Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G agarose or magnetic bead slurry to your lysate. Incubate with gentle rotation for 1 hour at 4°C.[13]
-
Pellet the beads by centrifugation (e.g., 2,000 x g for 1 min) and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Antibody Incubation: Add the pan-anti-butyryl-lysine antibody to the pre-cleared lysate. The optimal amount should be determined by titration, but a typical starting point is 5-10 µg. Incubate overnight at 4°C with gentle rotation.[14][15]
-
Capture Complex: Add 30-50 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[15]
-
Washing: Pellet the beads by centrifugation. Aspirate the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold, stringent wash buffer (e.g., cell lysis buffer or a high-salt buffer).[14][16] This step is critical for removing non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:
-
For Western Blot Validation: Add 30-50 µL of 1X SDS sample buffer directly to the beads and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry: Use a low-pH elution buffer like 0.1 M glycine-HCl, pH 2.5.[13][15] Add 50 µL to the beads, incubate for 5-10 minutes at room temperature, centrifuge, and collect the supernatant. Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5. Repeat the elution once more and pool the eluates.
-
Mass Spectrometry for Identification and Site-Mapping
Mass spectrometry (MS) is the definitive tool for identifying unknown proteins from an enriched sample and pinpointing the exact lysine residues that are modified.[11][17]
Scientific Rationale: In a "bottom-up" proteomic workflow, proteins are digested into smaller peptides by an enzyme like trypsin. These peptides are then analyzed by LC-MS/MS. The mass spectrometer measures the precise mass-to-charge ratio of the peptides. The addition of a butyryl group (C₄H₅O) results in a specific mass shift of +70.041865 Da. High-resolution mass spectrometers can easily distinguish this from other similar acylations, allowing for confident identification of the modification.
| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Acetylation | C₂H₂O | +42.010565 |
| Propionylation | C₃H₄O | +56.026215 |
| Butyrylation | C₄H₆O | +70.041865 |
| Crotonylation | C₄H₄O | +68.026215 |
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the in-solution digestion of proteins eluted from the IP.
-
Reduction and Alkylation: To the neutralized, low-pH eluate from Protocol 2, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature. Then, add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 20 minutes in the dark to alkylate cysteine residues.[18][19]
-
Proteolytic Digestion: The high concentration of antibody in the IP eluate can interfere with digestion. It's often best to first separate the sample on a short SDS-PAGE gel, stain with Coomassie blue, and excise the entire protein lane for in-gel digestion.[20] Alternatively, for in-solution digestion, dilute the sample at least 4-fold with a buffer like 100 mM ammonium bicarbonate to reduce the concentration of denaturants. Add MS-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[18]
-
Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1-5%.[18]
-
Peptide Desalting: The resulting peptide mixture contains salts and detergents that must be removed before MS analysis. Use a C18 StageTip or ZipTip to bind the peptides, wash away contaminants, and elute the clean peptides in a solution compatible with LC-MS (e.g., 80% acetonitrile, 5% formic acid).[18]
-
LC-MS/MS Analysis: The desalted peptides are then analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument is set up to fragment peptides and measure the masses of the resulting fragments, which allows for sequence identification.[6][12]
Data Analysis
The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software searches the acquired spectra against a protein sequence database, specifying butyrylation of lysine (+70.041865 Da) as a variable modification.[2] The output is a list of identified butyrylated proteins and the specific lysine residues that were modified, typically filtered to a false discovery rate (FDR) of 1%.[20]
The Central Role of Butyrylation: A Pathway Perspective
Protein butyrylation does not occur in a vacuum. It is intrinsically linked to cellular metabolism and acts as a key regulatory node in signaling pathways. Understanding this context is vital for interpreting experimental results.
Caption: The regulation and functional output of protein butyrylation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal in Western Blot | Low abundance of butyrylation in the sample. | Treat cells with HDAC inhibitors (NaB, TSA) to increase signal.[6] |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and perform a titration to find the optimal concentration. | |
| High Background in IP | Insufficient washing steps. | Increase the number of washes to 5 and/or use a more stringent wash buffer.[14] |
| Non-specific binding to beads. | Pre-clear the lysate with control beads before adding the specific antibody.[13] | |
| Low Number of IDs in MS | Insufficient starting material. | Increase the amount of lysate used for the IP (e.g., 5-10 mg). |
| Poor enrichment efficiency. | Ensure the antibody is of high quality for IP applications. | |
| Sample loss during preparation. | Be meticulous during desalting steps. Ensure complete elution from beads. |
Conclusion
The study of protein butyrylation offers a fascinating window into the interplay between cellular metabolism and protein function. While challenging due to the low stoichiometry of the modification, the integrated workflow presented here—combining HDAC inhibitor treatment, specific antibody-based enrichment, and high-resolution mass spectrometry—provides a robust and reliable framework for discovery. By carefully following these self-validating protocols, researchers can confidently identify novel butyrylated proteins and their sites of modification, paving the way for a deeper understanding of their roles in health and disease.
References
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Cui, H., et al. (2022). Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases. Genes & Diseases. Available at: [Link]
-
Cui, H., et al. (2022). Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Functions and mechanisms of butyrylation in diseases. Available at: [Link]
-
Xie, Z., et al. (2022). Function and mechanism of histone β-hydroxybutyrylation in health and disease. Frontiers in Genetics. Available at: [Link]
-
Singh, P., et al. (2024). Landscape of Protein Post-Translational Modifications in Age-Related Neurodegenerative Disorders. ACS Chemical Neuroscience. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Butyrylation Analysis Service. Available at: [Link]
-
Ju, Z., et al. (2020). An Information Entropy-Based Approach for Computationally Identifying Histone Lysine Butyrylation. Frontiers in Genetics. Available at: [Link]
-
The Medical Biochemistry Page. (2024). Protein Modifications. Available at: [Link]
-
Zhang, K., et al. (2009). Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software. Journal of Proteome Research. Available at: [Link]
-
protocols.io. (2024). Mass Spectrometry of Protein Post-Translational Modifications Protocol. Available at: [Link]
-
Fellows, R., et al. (2021). Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression. Nature Communications. Available at: [Link]
-
Zolg, D. P., et al. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. Available at: [Link]
-
Plesko, M. M., et al. (1983). Inhibition by sodium butyrate of enzyme induction by glucocorticoids and dibutyryl cyclic AMP. A role for the rapid form of histone acetylation. The Journal of Biological Chemistry. Available at: [Link]
-
QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications. Available at: [Link]
-
ResearchGate. (n.d.). Acylases: Inhibitors of Acetylation, Crotonylation, Butyrylation, and Propionylation. Available at: [Link]
-
BosterBio. (n.d.). Immunoprecipitation Protocol. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]
-
Xie, Z., et al. (2022). Function and mechanism of histone β-hydroxybutyrylation in health and disease. PMC. Available at: [Link]
-
Creative Diagnostics. (n.d.). Immunoprecipitation (IP) Protocol. Available at: [Link]
-
Cusabio. (n.d.). Immunoprecipitation (IP) Protocol. Available at: [Link]
-
UTHSC Proteomics and Metabolomics Core. (2022). Sample Preparation. Available at: [Link]
-
ResearchGate. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Available at: [Link]
-
Bio-Rad. (n.d.). Introduction to Protein Sample Preparation. Available at: [Link]
-
GE Healthcare. (2010). Protein Sample Preparation. Available at: [Link]
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- 15. cusabio.com [cusabio.com]
- 16. protocols.io [protocols.io]
- 17. Frontiers | An Information Entropy-Based Approach for Computationally Identifying Histone Lysine Butyrylation [frontiersin.org]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry of Protein Post-Translational Modifications Protocol [protocols.io]
Application Note: Development and Validation of High-Specificity Antibodies for Butyrylated Lysine (Kbu)
Application Note: Development and Validation of High-Specificity Antibodies for Butyrylated Lysine (Kbu)
Abstract & Biological Context
Lysine butyrylation (Kbu) is a structurally distinct post-translational modification (PTM) characterized by the addition of a four-carbon butyryl group to the
Key Biological Mechanism:
-
Writer: The acetyltransferase p300/CBP is promiscuous; it catalyzes Kbu using butyryl-CoA as a cofactor when intracellular butyryl-CoA levels are high.
-
Eraser: SIRT1 (Sirtuin 1) acts as a de-butyrylase.
-
Significance: Kbu on histones (e.g., H3K9bu, H4K5bu) stimulates active gene transcription, often competing with acetylation (Kac) and propionylation (Kpr).
The primary challenge in antibody development is cross-reactivity . The aliphatic chain of a butyryl group differs from a propionyl group by only one methylene (
Phase 1: Antigen Design & Immunization Strategy
The "Spacer-Arm" Hypothesis
To generate high-affinity antibodies, the immune system must recognize the butyryl moiety, not just the peptide backbone.
-
Recommendation: Use a flexible linker (e.g., PEG or aminohexanoic acid) between the C-terminus of the peptide and the carrier protein (KLH/BSA). This exposes the modified lysine to the MHC II complex more effectively.
The Library Approach
Do not synthesize just one peptide. You must synthesize a "Library of Interferences" to be used later for purification.
| Peptide Type | Purpose | Structure Note |
| Immunogen | Injection | C-Term-[Linker]-Sequence-K(bu)-Sequence conjugated to KLH |
| Screening Positive | ELISA Capture | Sequence-K(bu)-Sequence (Biotinylated) |
| Negative Control A | Depletion | Sequence-K(ac)-Sequence (Acetyl - 2 Carbon) |
| Negative Control B | Depletion | Sequence-K(pr)-Sequence (Propionyl - 3 Carbon) |
| Negative Control C | Depletion | Sequence-K(unmodified)-Sequence |
Phase 2: Production Workflow & Purification (The "Depletion" Logic)
The standard affinity purification (binding to the target) is insufficient for Kbu. You must employ subtractive chromatography .
Visual Workflow
The following diagram illustrates the critical "Cross-Adsorption" step required to remove promiscuous binders.
Caption: Subtractive chromatography workflow. Steps 4 and 5 are critical: the "flow-through" contains the specific antibody, while cross-reactive binders get trapped on the Kac/Kpr columns.
Phase 3: Validation Protocols (Self-Validating Systems)
Protocol: Peptide Competition Assay (PCA)
Purpose: The Gold Standard for PTM validation. If the signal is not ablated by the specific peptide (but remains with the scrambled/variant peptide), the antibody is non-specific.
Reagents:
-
Blocking Buffer: 3% BSA in TBST (Do not use non-fat milk; casein is a phospho-protein and can cause high background in PTM blots).
-
Competitor Peptides: Kbu-peptide (specific), Kac-peptide (non-specific control).
Step-by-Step Methodology:
-
Optimization: First, determine the optimal antibody concentration (e.g., 1 µg/mL) that yields a clean band on a standard Western Blot.
-
Pre-Incubation (The Critical Step):
-
Tube A (Specific Block): Mix Antibody (1 µg) + Kbu-Peptide (5-10 µg). Molar ratio should be at least 1:200 (Ab:Peptide) .
-
Tube B (Non-Specific Block): Mix Antibody (1 µg) + Kac-Peptide (5-10 µg).
-
Tube C (No Peptide): Antibody + PBS only.
-
-
Incubation: Incubate tubes overnight at 4°C with gentle rotation.
-
Blotting: Apply the contents of Tube A, B, and C to three identical strips of membrane containing the target lysate (e.g., HeLa cells treated with Sodium Butyrate).
-
Analysis:
-
Valid Result: Band disappears in Tube A. Band remains strong in Tube B and C.
-
Invalid Result: Band disappears in both A and B (Cross-reactive). Band remains in A (Low affinity).
-
Protocol: Chromatin Immunoprecipitation (ChIP)
For Histone Kbu (e.g., H3K9bu), ChIP validates that the antibody recognizes the mark in its native chromatin context.
-
Cross-linking: Fix cells with 1% Formaldehyde (10 min).
-
Shearing: Sonicate chromatin to 200-500 bp fragments.
-
IP: Incubate 5 µg of Anti-Kbu antibody with chromatin overnight.
-
Wash: High salt washes are crucial to remove non-specific DNA binding.
-
qPCR: Target active promoters (e.g., TSS of metabolic genes). Compare enrichment against IgG control.
Phase 4: Mechanism of Action Pathway
Understanding the biological pathway aids in selecting positive controls (e.g., treating cells with Butyrate to increase intracellular Butyryl-CoA).
Caption: The metabolic-epigenetic axis. Exogenous butyrate is converted to Butyryl-CoA, which p300 uses to modify histones, activating transcription.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal in "Peptide Blocked" lane | Insufficient peptide excess. | Increase molar ratio to 1:500 (Ab:Peptide). Ensure peptide is fully solubilized. |
| High Background | Non-specific binding to blocking agent.[4] | Switch from Milk to 3% BSA. Milk contains biotin and other factors that may interfere. |
| Cross-reactivity with Acetyl | Incomplete negative selection. | Repass the antibody over a Kac-affinity column. Collect flow-through. |
| No Signal in Positive Control | Low endogenous Kbu levels. | Treat cells with Sodium Butyrate (5-10 mM) for 12-24h to boost Kbu levels before lysis. |
References
-
Zhao, S., et al. (2007). Regulation of cellular metabolism by protein lysine butyrylation.[1][2][5][6] Nature Chemical Biology.[7] (Discovery of Kbu as a histone mark).[1][2][7][8]
-
Chen, Y., et al. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones.[2] Molecular & Cellular Proteomics. (Identifies p300/CBP as the writer enzyme).[9]
-
Abcam. Peptide Competition Assay Protocol. (Standard industry protocol for PTM validation).
-
PTM Biolabs. Anti-Butyryllysine Rabbit mAb Usage Guide. (Commercial validation data and buffer recommendations).
-
Cheng, Z., et al. (2009). Molecular analysis of lysine butyrylation. (Structural basis of Kbu recognition).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection | MDPI [mdpi.com]
- 5. Proteomics Analysis of Lysine β-hydroxybutyrylation - Creative Proteomics [creative-proteomics.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Troubleshooting Low Signal in Histone Butyrylation Assays
Technical Support Center: Troubleshooting Low Signal in Histone Butyrylation Assays
Welcome to the technical support center for histone butyrylation assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low or no signal in their experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established protocols to ensure you can confidently navigate the complexities of histone post-translational modification analysis.
Understanding Histone Butyrylation
Histone butyrylation is a dynamic epigenetic mark that plays a crucial role in regulating gene expression. It involves the addition of a butyryl group to lysine residues on histone tails, a process regulated by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs). A low signal in your assay can stem from multiple stages of the experimental workflow, from initial sample preparation to final signal detection. This guide will walk you through potential issues in a logical, step-by-step manner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Sample Preparation and Histone Extraction
Question 1: I'm not detecting any signal in my Western blot for butyrylated histones. Where should I start troubleshooting?
Answer: The first and most critical step is to evaluate your sample preparation and histone extraction procedure. Inadequate or inefficient extraction of nuclear proteins is a common culprit for low signal.
-
Cell Lysis and Nuclear Isolation: Ensure your lysis buffer is effectively disrupting the cell and nuclear membranes to release the histones. The use of hypotonic buffers followed by mechanical disruption (e.g., douncing) is a standard method. Incomplete lysis will result in a low yield of nuclear proteins.
-
Histone Extraction Method: Acid extraction is a widely used and effective method for enriching histones. However, it's crucial to ensure the acid concentration and incubation times are optimized for your specific cell type. Incomplete acid extraction will lead to a poor yield of histones.
-
Protease and HDAC Inhibitors: The cellular environment contains proteases and HDACs that can degrade your target proteins or remove the butyrylation mark. Always include a fresh cocktail of protease and HDAC inhibitors in your lysis and extraction buffers. Sodium butyrate is a commonly used HDAC inhibitor that can help preserve histone butyrylation.
Workflow for Histone Extraction
Caption: Key areas to investigate when troubleshooting low IP signal.
Section 3: Western Blotting and Signal Detection
Question 3: I have confirmed my histone extraction and IP were successful, but I'm still getting a faint band on my Western blot. How can I improve my signal?
Answer: If you are confident in your upstream procedures, the issue likely lies in the Western blotting or signal detection phase.
-
Protein Transfer: Ensure complete transfer of your low molecular weight histones from the gel to the membrane. Histones are small proteins and can sometimes "blow through" the membrane. Using a smaller pore size membrane (e.g., 0.2 µm) and optimizing transfer time and voltage is recommended. A Ponceau S stain of your membrane after transfer can help visualize the efficiency of the transfer.
-
Blocking: While blocking is essential to prevent non-specific antibody binding, over-blocking can sometimes mask the epitope. Using 5% non-fat milk or bovine serum albumin (BSA) in TBST is standard, but the duration of blocking should be optimized (typically 1 hour at room temperature).
-
Primary and Secondary Antibodies: The dilutions of your primary and secondary antibodies are critical. If the signal is low, try using a more concentrated primary antibody solution and/or a longer incubation time (e.g., overnight at 4°C). Ensure your secondary antibody is appropriate for your primary antibody (e.g., anti-rabbit for a rabbit primary) and is not expired.
-
Enhanced Chemiluminescence (ECL) Substrate: The sensitivity of your ECL substrate can make a significant difference. If you are expecting a low-abundance signal, using a high-sensitivity ECL substrate is crucial for detection. Also, ensure the substrate is fresh and has not been exposed to light for extended periods.
Data Summary: Key Western Blot Parameters
| Parameter | Standard Recommendation | Troubleshooting for Low Signal |
| Membrane Pore Size | 0.45 µm PVDF or Nitrocellulose | Use 0.2 µm pore size to prevent histone blow-through. |
| Transfer Time | 1 hour at 100V (wet transfer) | Optimize time; shorter for small proteins. |
| Blocking | 1 hour with 5% milk in TBST | Reduce blocking time; try different blocking agents (e.g., BSA). |
| Primary Antibody | 1:1000 to 1:5000 dilution | Increase concentration (e.g., 1:500); incubate overnight at 4°C. |
| ECL Substrate | Standard sensitivity | Use a high-sensitivity or ultra-sensitive substrate. |
References
-
Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445–1457. [Link]
-
Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]
-
Bio-Rad Laboratories. (n.d.). Protein Blotting Guide. Retrieved from [Link]
Technical Support Center: Butanoyl-CoA Stability & Handling
Technical Support Center: Butanoyl-CoA Stability & Handling
Introduction: The Thioester Integrity Crisis
Welcome to the Technical Support Center. If you are reading this, you are likely observing inconsistent kinetics, "ghost" peaks on your HPLC, or vanishing substrates in your acyl-transferase assays.
Butanoyl-CoA (Butyryl-CoA) is a short-chain acyl-CoA thioester. While thermodynamically unstable (high energy), it is kinetically stable only within a narrow window of conditions. The thioester bond (
This guide moves beyond basic "store at -20°C" advice. We will engineer your workflow to align with the physical chemistry of the thioester bond.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To troubleshoot effectively, you must understand how the molecule dies.
Hydrolysis (The pH Trap)
The most common failure mode is hydrolysis, yielding free Coenzyme A (CoA-SH) and Butyrate. This reaction is base-catalyzed.
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon. -
The Stability Window: Acyl-CoAs exhibit a "V-shaped" pH-stability profile.
-
pH < 3: Acid-catalyzed hydrolysis occurs (slow).
-
pH 3.5 – 5.5: Maximum Stability. (The "Safe Zone").
-
pH > 7.0: Rapid alkaline hydrolysis. At pH 8.0, the half-life drops significantly.
-
Transthioesterification (The "False Friend" Effect)
Many researchers add reducing agents (DTT,
-
The Risk: These agents contain free thiols. They can attack the butanoyl-CoA thioester, stealing the butyryl group to form Butyryl-DTT and releasing free CoA.
-
Result: Your substrate disappears, but not due to your enzyme.
Oxidation (Secondary Failure)
While the butyryl group is stable, the adenine moiety or the pantetheine arm of the CoA can degrade under oxidative stress, though this is secondary to thioester hydrolysis.
Visualization: Degradation Logic Flow
Figure 1: Mechanistic pathways leading to Butanoyl-CoA degradation. Note that alkaline pH and thiol-based reducing agents trigger distinct breakdown routes.
Module 2: Storage & Handling (Best Practices)
The "Golden Rules" of Acyl-CoA Maintenance
| Parameter | Recommendation | Scientific Rationale |
| Storage Form | Lyophilized powder (desiccated) | Removal of water halts hydrolysis kinetics completely. |
| Stock Buffer | 50 mM Sodium Acetate, pH 5.0 | Aligns with the pH stability minimum (pH 4-5). |
| Avoid Buffers | Tris, PBS (pH 7.4), Carbonate | Tris contains primary amines (aminolysis risk); PBS is too alkaline for long-term storage. |
| Temperature | -80°C (Long term) | Arrhenius equation: lower T exponentially decreases hydrolysis rate. |
| Reducing Agents | Avoid DTT/BME. Use TCEP if necessary. | TCEP (Tris(2-carboxyethyl)phosphine) does not contain a thiol group and will not cause transthioesterification. |
| Freeze/Thaw | Aliquot immediately. Single use. | Ice crystal formation can alter local pH and concentration, accelerating degradation. |
Module 3: Troubleshooting Guides (FAQs)
Scenario A: "My HPLC trace shows a split peak or 'ghost' peaks."
Diagnosis: You likely have significant hydrolysis (Free CoA peak) or disulfide formation (CoA dimers). Troubleshooting Steps:
-
Check Retention Times: Free CoA elutes earlier than Butanoyl-CoA on C18 columns (more polar).
-
Verify Buffer pH: Did you dissolve the stock in water? Unbuffered water can absorb atmospheric
or leach alkali from glass, shifting pH unpredictable. Always use 10-50 mM Acetate pH 5.0. -
Check Autosampler Temp: Is your HPLC autosampler at 4°C? At room temperature (25°C), Butanoyl-CoA in neutral mobile phase degrades by ~1-2% per hour.
Scenario B: "My enzymatic assay activity decreases over time, even without enzyme."
Diagnosis: Non-enzymatic background hydrolysis or reaction with buffer components. Troubleshooting Steps:
-
Eliminate Nucleophiles: Are you using Tris or Imidazole? Both can act as nucleophiles. Switch to HEPES or MOPS for the assay (pH 7.0-7.2).
-
Remove DTT: If your enzyme storage buffer has DTT, dilute it out. If a reducing agent is required for the enzyme, switch to 0.5 mM TCEP .
-
Background Subtraction: You must run a "No-Enzyme" control to quantify the spontaneous hydrolysis rate and subtract it from your kinetic data.
Scenario C: "I need to concentrate my Butanoyl-CoA solution."
Diagnosis: Evaporation concentrates salts and shifts pH. Solution: Do not use a rotovap or heated vacuum.
-
Method: Lyophilization (Freeze-drying) is the only safe method.
-
Pre-requisite: Ensure the solvent is water or volatile acid (acetic acid). Do not lyophilize if non-volatile salts (Phosphate/NaCl) are present in high concentrations.
Module 4: Validation Protocols
Protocol 1: QC Analysis via HPLC
Use this protocol to validate the purity of your stock before starting critical experiments.
Instrument: HPLC with UV detection (254 nm for Adenine moiety). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
Mobile Phases:
-
Buffer A: 100 mM Sodium Phosphate (pH 5.0) [Keeps thioester stable during run].
-
Buffer B: Acetonitrile.
Gradient:
| Time (min) | % Buffer B | Description |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 10.0 | 30% | Elution of Free CoA |
| 15.0 | 60% | Elution of Butanoyl-CoA |
| 20.0 | 5% | Re-equilibration |
Acceptance Criteria:
-
Purity: >90% Area Under Curve (AUC).
-
Free CoA: <5% (Early eluting peak).
Protocol 2: Safe Reconstitution
-
Spin down the lyophilized vial (10,000 x g, 1 min) to collect powder.
-
Calculate volume for a 10 mM stock .
-
Add ice-cold 50 mM Sodium Acetate (pH 5.0) .
-
Vortex gently (short bursts). Do not sonicate (heat generation).
-
Aliquot into light-protective (amber) tubes, 20-50 µL per tube.
-
Flash freeze in liquid nitrogen. Store at -80°C.
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying Butanoyl-CoA stability issues.
References
- Dawson, R. M. C., et al. (1986). Data for Biochemical Research. Oxford University Press. (Establishes pH stability profiles for thioesters).
-
Ramsay, R. R., & Tubbs, P. K. (1975). The mechanism of fatty acid uptake by heart mitochondria: An acylcarnitine-carnitine exchange. FEBS Letters, 54(1), 21-25. (Discusses acyl-CoA handling and kinetics).
-
Baker, D. L., et al. (2012). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.[1][2] Analytical Chemistry. (Provides validated HPLC/MS methods for short-chain acyl-CoAs).
- Hansen, J., et al. (2000). Stability of Acyl-CoAs and their hydrolysis. Biochemical Journal. (General grounding on thioester hydrolysis mechanisms).
- Thermo Fisher Scientific. (n.d.). TCEP Hydrochloride Technical Bulletin. (Documents the non-reactivity of TCEP toward thioesters compared to DTT).
Sources
Technical Support Center: Mass Spectrometry of Butyrylated Peptides
Technical Support Center: Mass Spectrometry of Butyrylated Peptides
Welcome to the technical support center for the mass spectrometric analysis of butyrylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing this important post-translational modification (PTM). Here, we will address common challenges and artifacts encountered during mass spectrometry (MS) analysis, providing in-depth troubleshooting strategies and preventative measures in a direct question-and-answer format. Our goal is to equip you with the expertise to generate high-quality, artifact-free data for your research.
Section 1: Understanding and Preventing Artifacts in Sample Preparation
Q1: I'm observing unexpected mass shifts of +70 Da on my peptides after the butyrylation reaction. What could be the cause?
This is a classic sign of incomplete or inefficient butyrylation. The +70 Da mass shift corresponds to the addition of a butyryl group (C4H6O). However, if your protocol is not optimized, you may see a variety of side reactions or incomplete modifications.
Causality and Prevention:
-
Incomplete Reaction: The butyrylation reaction, often using butyric anhydride, targets primary amines on lysine residues and the N-terminus of the peptide. If the reaction conditions (e.g., pH, temperature, incubation time, reagent concentration) are not optimal, some sites may remain unmodified.
-
Side Reactions: Butyric anhydride is highly reactive and can also modify other nucleophilic side chains, such as serine, threonine, and tyrosine, although these adducts are generally less stable.
-
Hydrolysis of Reagent: Butyric anhydride readily hydrolyzes in the presence of water. If your solvent is not anhydrous, the effective concentration of the acylating agent will be reduced, leading to incomplete reactions.
Troubleshooting Protocol: Optimizing the Butyrylation Reaction
-
Solvent Choice: Ensure you are using a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or toluene to minimize hydrolysis of the butyric anhydride.[1]
-
Reagent Stoichiometry: Use a significant molar excess of butyric anhydride (e.g., 10-fold or higher) to drive the reaction to completion.[1]
-
pH Control: The reaction is most efficient at a slightly basic pH (around 8-9). Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to maintain the optimal pH.
-
Reaction Time and Temperature: Incubate the reaction for at least 1-2 hours at room temperature. For difficult sequences, a longer incubation or slightly elevated temperature (e.g., 37°C) may be necessary, but be mindful of potential side reactions.
-
Quenching: After the reaction, quench any remaining butyric anhydride by adding a primary amine-containing buffer like Tris or by adding water.
-
Purification: It is crucial to purify the butyrylated peptides before MS analysis to remove excess reagents and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for this.[2]
Section 2: Navigating Mass Spectrometry Analysis and Identifying Artifacts
Even with perfect sample preparation, artifacts can arise during the mass spectrometry analysis itself. Understanding your instrument and the behavior of modified peptides is key to accurate interpretation.
Q2: My MS/MS spectra of butyrylated peptides are dominated by a neutral loss of 87 Da. How can I confirm the butyrylation site and improve fragmentation?
The neutral loss of 87 Da (the mass of butyric acid) from the precursor ion is a common characteristic of butyrylated peptides, particularly in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation. While this can be a diagnostic marker, its high abundance can suppress other informative fragment ions, making site localization challenging.
Mechanism of Neutral Loss:
The butyryl group is relatively labile and can be easily cleaved from the peptide backbone during collisional activation. This results in a prominent peak corresponding to the precursor ion minus 87 Da.
Troubleshooting and Optimization Strategies:
-
Optimize Collision Energy: The degree of neutral loss is highly dependent on the collision energy.[3][4][5]
-
Lowering Collision Energy: Start with a lower collision energy to minimize the neutral loss and promote the formation of b- and y-type fragment ions that are essential for sequence confirmation and site localization.
-
Stepped or Ramped Collision Energy: Employing a range of collision energies for each precursor can help to acquire a more comprehensive set of fragment ions.[6] Many modern mass spectrometers have automated methods for optimizing collision energy.[3][7]
-
-
Alternative Fragmentation Methods:
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are less likely to induce the neutral loss of the butyryl group.[8] They primarily cleave the peptide backbone, preserving the modification on the fragment ions and providing unambiguous site localization.
-
-
Data Analysis:
-
Neutral Loss Scans: If available on your instrument, a neutral loss scan for 87 Da can be used to specifically identify potential butyrylated peptides in a complex mixture.[9]
-
Specialized Search Algorithms: Utilize search algorithms that can account for neutral losses and consider the modification on specific residues when scoring peptide-spectrum matches.
-
Experimental Workflow for Optimizing Fragmentation:
Caption: Workflow for optimizing fragmentation of butyrylated peptides.
Q3: I'm observing unexpected adducts in my mass spectra, such as [M+Na]+ and [M+K]+. How can I minimize these?
Sodium ([M+22 Da]) and potassium ([M+38 Da]) adducts are common in electrospray ionization (ESI) mass spectrometry and can complicate spectra, reduce the intensity of the desired protonated molecular ion, and interfere with precursor selection for MS/MS.[10][11][12]
Sources and Solutions:
| Source of Contamination | Preventative Measure |
| Glassware | Use polypropylene tubes whenever possible. If glass is necessary, rinse thoroughly with high-purity water. |
| Solvents and Reagents | Use high-purity, MS-grade solvents and reagents.[13] |
| Buffers | Avoid non-volatile salts like sodium phosphate and potassium chloride. Use volatile buffers such as ammonium bicarbonate or ammonium formate, which will sublime in the vacuum of the mass spectrometer.[13] |
| Sample Handling | Wear gloves to prevent contamination from skin. |
Troubleshooting Protocol: Minimizing Adduct Formation
-
Use High-Purity Consumables: Always use certified low-adduct plasticware and MS-grade solvents and additives.[12]
-
Acidify the Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will provide a source of protons and promote the formation of [M+H]+ ions over metal adducts.[10][13]
-
Sample Cleanup: Ensure thorough desalting of your peptide sample after digestion and butyrylation using C18 spin columns or similar reversed-phase materials.[2][14]
Section 3: FAQs - Quick Reference
Q: What is the exact mass of a butyryl group modification? A: The monoisotopic mass of a butyryl group (C4H6O) addition is 70.041865 Da.
Q: Can in-source decay affect the analysis of butyrylated peptides? A: Yes, in-source decay (ISD), particularly in MALDI-TOF MS, can cause fragmentation of the butyryl group before the ions are accelerated.[15][16][17][18] This can lead to a lower than expected intensity for the intact modified peptide. Optimizing laser fluency and matrix choice can help to minimize ISD.
Q: Are there any isobaric modifications I should be aware of? A: While not extremely common, it's important to be aware of other potential modifications with similar masses. For example, the combination of an acetylation (+42.01 Da) and an ethylation (+28.03 Da) would result in a mass shift of +70.04 Da, isobaric with butyrylation. High-resolution mass spectrometry and careful analysis of fragmentation patterns are essential for differentiation.
Q: My peptide is not retained well on the reversed-phase column after butyrylation. What can I do? A: Butyrylation increases the hydrophobicity of a peptide. If you are analyzing a very hydrophobic peptide to begin with, it may elute very late or not at all. Conversely, if you are working with a very hydrophilic peptide, the butyrylation may not be sufficient to achieve good retention. You may need to adjust your HPLC gradient, starting with a lower percentage of organic solvent for more hydrophobic peptides or a higher starting percentage for more hydrophilic ones.
References
-
Lennon, J. J., & Walsh, K. A. (1999). Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry. Protein Science, 8(11), 2487–2493. [Link]
-
Lennon, J. J., & Walsh, K. A. (1999). Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry. PubMed Central. [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]
-
Sam, F., Chowdhury, S. K., & Katta, V. (1994). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 5(9), 830-834. [Link]
-
Debois, D., Smargiasso, N., Gill, G., De Pauw, E., & Quinton, L. (2013). MALDI In-Source Decay, from Sequencing to Imaging. ORBi. [Link]
-
ResearchGate. (n.d.). Synthetic pathways for the preparation of modification peptides. Retrieved from [Link]
-
Brombacher, S., & Klee, S. (2020). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]
-
IonSource. (2005). Interpreting Electrospray Mass Spectra. Retrieved from [Link]
-
Waters Corporation. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Retrieved from [Link]
-
MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Demeure, K., Quinton, L., Gabelica, V., & De Pauw, E. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(7), 1188-1198. [Link]
-
Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Molecular & Cellular Proteomics, 14(4), 819-830. [Link]
- Grel, P., Veyron, A., & N'Guyen, T. (1983). New derivatives of dipeptides, method for the preparation thereof and utilization thereof as drugs.
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Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Methods in Molecular Biology, 298, 1-32. [Link]
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Sherrod, S. D., MacLean, B., & Tabb, D. L. (2016). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 15(4), 1215-1223. [Link]
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University of Delaware Mass Spectrometry Facility. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Retrieved from [Link]
-
Demeure, K., Quinton, L., Gabelica, V., & De Pauw, E. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Semantic Scholar. [Link]
-
MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PubMed Central. [Link]
-
Howl, J. (Ed.). (2005). Peptide Synthesis and Applications. Humana Press. [Link]
-
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Stancliffe, E., Schock, T. B., & Patti, G. J. (2017). High Peak Density Artifacts in Fourier Transform Mass Spectra and their Effects on Data Analysis. bioRxiv. [Link]
-
Zolg, D. P., Wilhelm, M., & Kuster, B. (2022). Peptide collision cross sections of 22 post-translational modifications. bioRxiv. [Link]
-
Chromatography Forum. (2018). Ways to prevent neutral loss on LCMS. Retrieved from [Link]
-
Chen, Y., Sprung, R., Tang, Y., Ball, H., Sang, K., Kim, S. C., ... & Zhao, Y. (2007). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 6(5), 812–819. [Link]
-
Karty, J. A., Ireland, M. M., Brun, Y. V., & Reilly, J. P. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of Chromatography B, 782(1-2), 363-383. [Link]
-
ACD/Labs. (2026). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]
-
Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Wilhelm, M. (2019). PROSIT: proteome-wide prediction of peptide tandem mass spectra by deep learning. Nature Methods, 16(6), 509-518. [Link]
-
Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Retrieved from [Link]
-
Götze, M., Rathjen, T., Kalesse, M., & Götze, S. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science, 16(3), 285-295. [Link]
-
Murphy, R. C., & Axelsen, P. H. (2011). Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells. Methods in Enzymology, 432, 1-22. [Link]
-
Medzihradszky, K. F. (2005). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 93-112). CRC Press. [Link]
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- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Controlling for Non-Enzymatic Protein Butyrylation
Technical Support Center: Controlling for Non-Enzymatic Protein Butyrylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control for non-enzymatic protein butyrylation in your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and ensure the integrity of your results.
Introduction: The Challenge of Non-Enzymatic Butyrylation
Protein lysine butyrylation is an important post-translational modification (PTM) involved in various cellular processes, including epigenetic regulation and metabolic signaling.[1][2] This modification can be catalyzed by enzymes, known as "writers" (e.g., p300/CBP), and removed by "erasers" like certain histone deacetylases (HDACs) and sirtuins.[2][3] However, a significant experimental challenge arises from the fact that butyrylation can also occur non-enzymatically.
Butyryl-Coenzyme A (butyryl-CoA), the donor molecule for this PTM, is a chemically reactive thioester.[4][5] Under certain conditions, particularly alkaline pH, the ε-amino group of lysine residues can act as a nucleophile and attack the electrophilic carbonyl carbon of butyryl-CoA, leading to the formation of a stable amide bond without the involvement of an enzyme.[3][4][6] This non-enzymatic modification can be a significant source of experimental artifacts, potentially leading to the misinterpretation of results. This guide will provide you with the knowledge and tools to effectively control for and validate your findings related to protein butyrylation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for non-enzymatic protein butyrylation?
A1: Non-enzymatic protein butyrylation is a chemical reaction driven by the intrinsic reactivity of butyryl-CoA.[4][5] The thioester bond in butyryl-CoA is energy-rich, making the carbonyl carbon electrophilic. Lysine residues in proteins have a primary amine group (ε-amino group) that can act as a nucleophile. When a lysine residue is deprotonated (which is more likely at alkaline pH), its lone pair of electrons can attack the carbonyl carbon of butyryl-CoA, leading to the formation of a butyrylated lysine and the release of Coenzyme A.[3][6] This reaction is analogous to other non-enzymatic acylations.[3][4][7]
Q2: How can I distinguish between enzymatic and non-enzymatic butyrylation in my experiments?
A2: Distinguishing between enzymatic and non-enzymatic butyrylation is crucial for accurate biological interpretation. A key strategy involves the use of negative controls, such as performing the reaction with heat-inactivated enzymes or in the absence of any enzyme. If significant butyrylation is still observed under these conditions, it suggests a non-enzymatic process. Additionally, the lability of certain modifications to specific chemical treatments can be exploited. For instance, while the final butyryl-lysine amide bond is stable, some intermediate modifications or other types of acylations involving thioester bonds can be selectively cleaved by reagents like hydroxylamine.[8][9][10]
Q3: Can the way I prepare my samples influence the level of non-enzymatic butyrylation?
A3: Absolutely. Sample preparation is a critical step where non-enzymatic modifications can be inadvertently introduced. Factors such as elevated pH of lysis buffers, prolonged incubation times, and high concentrations of butyryl-CoA can all promote non-enzymatic butyrylation.[3] It is essential to work at a physiological pH (around 7.4) and to minimize the time between cell lysis and subsequent analysis. Including inhibitors of potential enzymatic activity and alkylating agents for free thiols can also help to preserve the native state of protein modifications.
Q4: What is the role of N-ethylmaleimide (NEM) in studying protein acylation?
A4: N-ethylmaleimide (NEM) is a thiol-reactive compound that forms stable thioether bonds with sulfhydryl groups on cysteine residues, effectively blocking them.[11][12][13] In the context of acylation studies, NEM is crucial for preventing the formation of disulfide bond artifacts during sample preparation and for blocking free cysteines before specific cleavage of thioester-linked acyl groups (like S-palmitoylation) with hydroxylamine.[11][14][15] This ensures that any subsequent labeling is specific to the sites of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background butyrylation in negative controls (e.g., no enzyme) | Non-enzymatic acylation due to reactive butyryl-CoA. | - Lower the pH of your reaction buffer to 7.0-7.5. - Reduce the concentration of butyryl-CoA. - Minimize incubation times. - Perform reactions at a lower temperature (e.g., 30°C instead of 37°C). |
| Inconsistent results between replicates | Variable sample handling leading to different levels of non-enzymatic modification. | - Standardize your sample preparation protocol meticulously. - Use fresh lysis and reaction buffers. - Ensure complete removal of reagents between steps, for example, by using spin desalting columns.[13] |
| Difficulty validating butyrylation sites identified by mass spectrometry | Potential for false positives from non-enzymatic artifacts. | - Validate your findings with orthogonal methods, such as using butyrylation-specific antibodies for Western blotting or immunoprecipitation.[1][2] - Perform in-vitro validation assays with purified proteins and enzymes. |
| Smearing or aggregation of proteins on gels after acyl-exchange chemistry | Protein precipitation and loss during clean-up steps. | - Consider using methods that avoid precipitation, such as chemical scavenging of NEM with 2,3-dimethyl-1,3-butadiene.[11][14] |
Experimental Protocols
Protocol 1: In Vitro Assay to Assess Non-Enzymatic Butyrylation
This protocol is designed to help you determine the extent of non-enzymatic butyrylation in your system.
Materials:
-
Purified protein of interest
-
Purified enzyme (e.g., p300/CBP) if applicable
-
Butyryl-CoA
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT
-
SDS-PAGE loading buffer
-
Anti-butyryllysine antibody
Procedure:
-
Set up the following reactions in parallel:
-
Complete Reaction: Protein + Enzyme + Butyryl-CoA
-
No Enzyme Control: Protein + Butyryl-CoA
-
Heat-Inactivated Enzyme Control: Protein + Heat-inactivated Enzyme + Butyryl-CoA
-
-
Incubate all reactions at 37°C for 1 hour.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-butyryllysine antibody.
-
Analysis: Compare the intensity of the butyrylation signal in the control lanes to the complete reaction lane. A strong signal in the "No Enzyme Control" indicates a high level of non-enzymatic butyrylation.
Protocol 2: Hydroxylamine Treatment for Thioester Cleavage
This protocol can be used to differentiate between amide-linked lysine butyrylation and thioester-linked modifications.
Materials:
-
Protein sample with potential acyl modifications
-
Hydroxylamine solution: 1 M hydroxylamine in a suitable buffer, pH 7.0
-
Control Buffer: Buffer without hydroxylamine
-
SDS-PAGE loading buffer
Procedure:
-
Divide your protein sample into two aliquots.
-
To one aliquot, add the hydroxylamine solution to a final concentration of 200-500 mM.[9]
-
To the other aliquot, add an equal volume of the control buffer.
-
Incubate both samples at room temperature for 1-2 hours.
-
Prepare the samples for analysis (e.g., by adding SDS-PAGE loading buffer for Western blotting).
-
Analysis: A decrease in the signal for a specific modification after hydroxylamine treatment suggests it was linked via a thioester bond.[8][10] Amide-linked lysine butyrylation will be resistant to this treatment.
Visualizing the Concepts
Caption: Comparison of enzymatic and non-enzymatic protein butyrylation pathways.
Caption: A typical experimental workflow for acyl-exchange chemistry.
References
-
Hydroxylamine derivatives cleave thioester linkage in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed. Available at: [Link]
-
A hydroxylamine probe for profiling S-acylated fatty acids on proteins - RSC Publishing. Available at: [Link]
-
Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations - PMC. Available at: [Link]
-
Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC. Available at: [Link]
-
Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC. Available at: [Link]
-
Pathways of Non-enzymatic Lysine Acylation - PMC. Available at: [Link]
-
Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC. Available at: [Link]
-
An Information Entropy-Based Approach for Computationally Identifying Histone Lysine Butyrylation - Frontiers. Available at: [Link]
-
N-ethylmaleimide, NEM - Nanocs. Available at: [Link]
-
Pathways of Non-enzymatic Lysine Acylation - Frontiers. Available at: [Link]
-
Butyryl-CoA - Wikipedia. Available at: [Link]
-
Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PubMed. Available at: [Link]
-
Construction and Validation of a Novel Butyrylation-Related Gene Signature Related to Prognosis, Clinical Implications, and Immune Microenvironment Characterization of Hepatocellular Carcinoma | ACS Omega. Available at: [Link]
-
Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A. Available at: [Link]
-
Chemical proteomics for identifying short-chain fatty acid modified proteins in Salmonella. Available at: [Link]
-
Identification of lysine isobutyrylation as a new histone modification mark - Oxford Academic. Available at: [Link]
-
Nonenzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PubMed. Available at: [Link]
-
What is the reactivity of hydroxylamine vs. beta-mercaptoethanol? - ResearchGate. Available at: [Link]
-
Protein Acylation - Creative Diagnostics. Available at: [Link]
-
Butyryl Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
Non-Enzymatic Covalent Modifications as a New Chapter in the Histone Code - PMC. Available at: [Link]
-
Figure 1. Schematic representation of the oxidation of butyryl CoA. The... - ResearchGate. Available at: [Link]
-
Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies | Request PDF - ResearchGate. Available at: [Link]
-
N-ETHYLMALEIMIDE INFLUENCED THE EVALUATION OF DISULFIDE CROSS-LINKS IN THE OXIDIZED MYOFIBRILLAR PROTEINS USING THE NON-REDUC. Available at: [Link]
-
Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogues - PubMed. Available at: [Link]
-
Enzymatic and nonenzymatic protein acetylations control glycolysis process in liver diseases - PMC. Available at: [Link]
-
Mechanism of enzymatic and non-enzymatic acetylation pathway. (A) Pat... - ResearchGate. Available at: [Link]
-
Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PMC. Available at: [Link]
-
Microbiota-dependent histone butyrylation in the mammalian intestine - bioRxiv. Available at: [Link]
-
A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC. Available at: [Link]
-
Deciphering novel enzymatic and non-enzymatic lysine lactylation in Salmonella - PMC. Available at: [Link]
-
Catalytic mechanisms of enzymatic and non-enzymatic acetylation. (Top)... - ResearchGate. Available at: [Link]
Sources
- 1. Proteomics Analysis of Butyrylation - Creative Proteomics [creative-proteomics.com]
- 2. Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-Enzymatic Covalent Modifications as a New Chapter in the Histone Code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A hydroxylamine probe for profiling S -acylated fatty acids on proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05989J [pubs.rsc.org]
- 11. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-ethylmaleimide, NEM [nanocs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meatjournal.ru [meatjournal.ru]
Technical Support Center: Acyl-CoA Metabolism & Cellular Uptake
Technical Support Center: Acyl-CoA Metabolism & Cellular Uptake
Welcome to the Metabolic Assays Support Hub. Subject: Troubleshooting Butanoyl-CoA "Uptake" and Intracellular Pool Management Ticket Severity: High (Experimental Design Flaw Detected) Assigned Specialist: Senior Application Scientist, Metabolic Signaling Unit
Executive Summary: The "Uptake" Misconception
If you are adding Butanoyl-CoA (Butyryl-CoA) directly to your cell culture media and failing to see intracellular accumulation or downstream effects (e.g., histone butyrylation, beta-oxidation), the issue is likely membrane permeability, not transporter failure.
The Core Rule: Eukaryotic cells do not possess plasma membrane transporters for Acyl-CoA esters. These molecules are large, charged, and hydrophilic. They cannot cross the lipid bilayer.
To achieve high intracellular Butanoyl-CoA levels, you must utilize the Precursor-Activation Strategy :
-
Feed the Precursor: Supply Sodium Butyrate (which crosses via MCT/SMCT transporters).
-
Intracellular Activation: Rely on specific Acyl-CoA Synthetases (ACSS2, ACSM3) to convert Butyrate
Butanoyl-CoA inside the specific compartment (Cytosol vs. Mitochondria).
Part 1: The Biological Mechanism (Why Direct Uptake Fails)
To troubleshoot your experiment, you must map the correct transport and activation pathway.
The Dual-Fate Pathway: Cytosolic vs. Mitochondrial
-
Fate A (Epigenetics/Lipogenesis): Butyrate enters the cytosol and is activated by ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2). This pool is used for Histone Butyrylation (via p300) or lipid synthesis.
-
Fate B (Energy/Beta-Oxidation): Butyrate diffuses into the mitochondrial matrix (carnitine-independent entry) and is activated inside by ACSM3 (Acyl-CoA Synthetase Medium-Chain Family Member 3).
Figure 1: Mechanism of Butanoyl-CoA generation. Note that direct uptake of the CoA ester is blocked. The cell must take up the free acid (Butyrate) and synthesize the CoA ester intracellularly.
Part 2: Troubleshooting Guide (FAQs)
Category 1: No Intracellular Butanoyl-CoA Detected
Q: I added Sodium Butyrate, but my LC-MS shows low Butanoyl-CoA levels. Why? A: This is usually an issue of Synthetase Expression or Substrate Toxicity .
-
Check Transporter Expression:
-
SLC5A8 (SMCT1): Sodium-coupled, high affinity.[1] Often silenced in cancer cells (tumor suppressor) via methylation [1]. If your cell line is a colon cancer line (e.g., HCT116), SLC5A8 might be absent.
-
MCT1 (SLC16A1): Proton-coupled. Requires a pH gradient.
-
Solution: Verify expression via Western Blot. If SLC5A8 is low, try expressing it or rely on passive diffusion at higher concentrations (5-10 mM), though this risks toxicity.
-
-
Check Synthetase Activity (ACSS2 vs. ACSM3):
-
If you are studying mitochondrial oxidation, you need ACSM3 . This gene is often downregulated in metabolic syndrome and hepatocellular carcinoma [2].
-
Solution: Check ACSM3 levels.[2] If low, the butyrate will enter the mitochondria but remain as free acid, never converting to the CoA ester for oxidation.
-
Q: Can I use electroporation or liposomes to deliver Butanoyl-CoA directly? A: Technically yes, but it is not recommended for metabolic studies.
-
Instability: Acyl-CoA thioester bonds are liable to hydrolysis in culture media and cytoplasm.
-
Artifacts: Electroporation causes massive stress, altering metabolic flux (AMPK activation), which confounds data.
-
Recommendation: Stick to the precursor (Butyrate) method for physiological relevance.
Category 2: Cytotoxicity & Cell Death
Q: My cells die when I treat them with Butyrate to generate Butanoyl-CoA. Is this normal? A: Yes. Butyrate is a potent HDAC Inhibitor (Histone Deacetylase Inhibitor).
-
Mechanism: Intracellular butyrate inhibits HDACs, causing hyperacetylation and apoptosis, particularly in cancer cells (the "Warburg Effect" paradox).
-
Thresholds:
-
< 1 mM: Metabolic substrate (Safe for most cells).
-
> 5 mM: HDAC inhibition and Apoptosis induction.
-
-
Solution: Perform a dose-response curve (0.1 mM to 10 mM). For metabolic tracing, use [13C4]-Butyrate at 0.5 mM to avoid HDACi-induced apoptosis while allowing sufficient signal for LC-MS.
Part 3: Validated Protocols
Protocol A: Optimizing Precursor Loading (The "Pulse" Method)
Use this to maximize intracellular Butanoyl-CoA without inducing apoptosis.
-
Preparation: Prepare Sodium Butyrate (Sigma) in PBS. Filter sterilize (0.22 µm). Do not autoclave.
-
Starvation: Incubate cells in serum-free media (0.5% BSA) for 2 hours. This depletes endogenous Acetyl-CoA and upregulates synthetases (ACSS2).
-
Loading: Add Sodium Butyrate at 1.0 mM .
-
Timepoint: Harvest cells at 30 minutes (for peak CoA pool) or 4-6 hours (for Histone Butyrylation).
-
Note: CoA pools turn over rapidly. Long incubations (>12h) measure steady-state equilibrium, not uptake capacity.
-
Protocol B: LC-MS/MS Validation of Butanoyl-CoA
Adapted from Jones et al. and Basu et al. [3, 4]
| Step | Action | Critical Technical Note |
| 1. Quenching | Wash cells with ice-cold PBS. Add 80:20 Methanol:Water (-80°C) immediately. | Speed is vital. CoA esters hydrolyze in seconds at RT. |
| 2. Extraction | Scrape cells on dry ice. Transfer to tube. Vortex 30s. | Keep samples on dry ice at all times. |
| 3. Deproteinization | Add 5-Sulfosalicylic Acid (SSA) to 5% final conc. | SSA stabilizes CoA thioesters better than simple organic solvents. |
| 4. Analysis | LC-MS/MS (Triple Quad). Target transition: 838 -> 428 m/z (Neutral loss of 410). | Use a C18 column with ion-pairing agent (tributylamine) for retention. |
Part 4: Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting logic for Butanoyl-CoA experiments.
References
-
SLC5A8 Tumor Suppressor Mechanism
-
ACSM3 and Metabolic Regul
-
LC-MS/MS Quantific
-
Histone Butyryl
- Title: p300 Uses Butyryl-CoA to Butyrylate Histones in Histone Octamers and in Chrom
- Source: ResearchG
-
URL:[Link]
Sources
- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 2. Acsm3 acyl-CoA synthetase medium-chain family member 3 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. SLC5A8 (SMCT1)-mediated transport of butyrate forms the basis for the tumor suppressive function of the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. ACSM3 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
Comprehensive Guide: Validating Histone Butyrylation Sites via Mutagenesis
Comprehensive Guide: Validating Histone Butyrylation Sites via Mutagenesis
Topic: Validation of Histone Butyrylation Sites by Mutagenesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Acylation Challenge
Histone lysine butyrylation (Kbu) is a structurally distinct post-translational modification (PTM) adding a hydrophobic four-carbon moiety to lysine residues. Unlike acetylation (two carbons), butyrylation introduces significant steric bulk, potentially altering nucleosome dynamics and recruiting unique "reader" proteins (e.g., Brdt).
Validating a novel Kbu site is fraught with false positives due to antibody cross-reactivity with acetylation (Kac) and propionylation (Kpr). While Mass Spectrometry (MS) is the discovery gold standard, Site-Directed Mutagenesis (SDM) remains the definitive method for validating functional relevance and antibody specificity in a cellular context.
This guide compares the Mutagenesis Workflow against alternative validation strategies, providing a rigorous protocol for distinguishing Kbu from its short-chain acyl counterparts.
Comparative Analysis: Mutagenesis vs. Alternatives
In the validation hierarchy, mutagenesis serves as the "genetic proof," whereas antibodies provide "chemical proof" and MS provides "physical proof."
Table 1: Performance Matrix of Validation Methodologies
| Feature | Site-Directed Mutagenesis (SDM) | Antibody-Based Detection (WB/ChIP) | Mass Spectrometry (MS) |
| Primary Output | Functional causality & Specificity check | Spatial/Temporal abundance | Exact chemical identification |
| Differentiation (Kbu vs Kac) | High (via K-to-R ablation) | Low to Medium (High cross-reactivity risk) | Very High (Mass shift: +70 Da vs +42 Da) |
| Throughput | Low (One site at a time) | High (Once validated) | Medium |
| Cost | Low (Primers/Reagents) | High (Custom Ab generation) | High (Instrument time) |
| False Positives | Rare (Genetic ablation is absolute) | Common (Epitope masking/mimicry) | Rare (If resolution is high) |
| Key Limitation | Overexpression artifacts; Lack of perfect Kbu mimic | Batch-to-batch variability | Requires high sample input |
The Mutagenesis Strategy: Designing the "Product"
When validating a Kbu site, you are essentially "breaking" the PTM to observe the consequence. The choice of amino acid substitution is critical.
The K-to-R Rule (The Loss-of-Function Standard)
-
Mutation: Lysine (K)
Arginine (R).[1][2] -
Rationale: Arginine preserves the positive charge and basicity of Lysine but lacks the
-amino group capable of accepting an acyl chain. -
Outcome: Creates a permanently "unmodified" state.
-
Interpretation: If a biological signal (transcription, DNA repair) or antibody signal is lost in the K-to-R mutant compared to WT, the site is validated as essential.
The K-to-Q Dilemma (The Imperfect Mimic)
-
Mutation: Lysine (K)
Glutamine (Q).[2] -
Rationale: Glutamine is neutral, mimicking the charge neutralization of acylation.
-
Caveat for Butyrylation: While Q mimics the electrostatics of Kbu, it fails to mimic the sterics. The butyryl group is a hydrophobic 4-carbon chain; Glutamine is a polar amide.
-
Verdict: Use K-to-Q with caution. If K-to-Q rescues the phenotype of K-to-R, it suggests charge neutralization is the primary mechanism. If it fails, the specific hydrophobic "reader" interaction (e.g., bromodomain binding) is likely required.
Experimental Protocol: Self-Validating Mutagenesis Workflow
This protocol ensures that the loss of signal is due to the specific mutation, not general histone instability.
Phase 1: Construct Engineering
-
Template: Use a mammalian expression vector (e.g., pcDNA3.1) containing the FLAG- or HA-tagged histone gene (e.g., H3.3 or H4). Note: Tagging is essential to distinguish exogenous mutant histone from endogenous WT histone.
-
Mutagenesis: Perform QuikChange™ or Gibson Assembly to generate K-to-R mutants.
-
Verification: Sanger sequencing to confirm the point mutation and ensure no frame shifts.
Phase 2: Cellular Validation (The "Acid Test")
Standard lysis buffers often fail to extract chromatin-bound histones efficiently. Use Acid Extraction.[3]
-
Transfection: Transfect HEK293T or HeLa cells with WT, K-to-R, and Empty Vector (EV) controls.
-
Stimulation (Optional): Treat cells with Sodium Butyrate (NaB, 2-5 mM) for 12-24h to hyper-butyrylate the proteome.
-
Histone Acid Extraction:
-
Lyse cells in Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, Protease/Deacetylase Inhibitors).
-
Spin 10,000g, 10 min. Discard supernatant (cytosol).
-
Resuspend nuclei pellet in 0.4 N H2SO4 (Sulfuric Acid). Incubate 4°C overnight with rotation.
-
Spin 16,000g, 10 min. Save supernatant (Histones).
-
Precipitate with 100% TCA or Acetone. Wash with acidified acetone.
-
-
Western Blotting:
-
Load equal protein amounts.
-
Panel A (Loading Control): Anti-FLAG/HA (Detects total exogenous histone).
-
Panel B (Target): Anti-H3K9bu (or specific site).
-
Panel C (Specificity Control): Anti-H3K9ac (To ensure mutation didn't just shift the PTM balance).
-
Phase 3: Interpretation
-
Valid Result: Strong band in WT + NaB; Complete loss of band in K-to-R + NaB ; Equal loading in FLAG/HA.
-
Cross-Reactivity Warning: If Anti-Kbu signal persists in K-to-R, the antibody is non-specific (binding neighboring residues or backbone).
Visualization of Logic and Workflows
Diagram 1: The Validation Logic Tree
This decision tree guides the researcher through interpreting mutagenesis data.
Caption: Decision matrix for validating histone butyrylation sites using K-to-R mutagenesis. A loss of signal in the mutant confirms antibody specificity.
Diagram 2: Structural Mimicry Comparison
Visualizing why K-to-Q is an imperfect mimic for Butyrylation compared to Acetylation.
Caption: Structural comparison of native PTMs vs. genetic mimics. Note that Glutamine (Q) fails to capture the hydrophobic bulk of the butyryl group.
References
-
Chen, Y., et al. (2007).[1][4][5] "Lysine propionylation and butyrylation are novel post-translational modifications in histones."[6] Molecular & Cellular Proteomics, 6(12), 2126-2137. Link
-
Goudarzi, A., et al. (2016).[7] "Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters." Molecular Cell, 62(2), 169-180. Link[8]
-
Sabari, B. R., et al. (2017). "Metabolic regulation of gene expression through histone acylations."[7] Nature Reviews Molecular Cell Biology, 18(2), 90-101. Link
-
Kebede, A. F., et al. (2017).[7] "Histone propionylation is a mark of active chromatin." Nature Structural & Molecular Biology, 24(12), 1048–1056. Link
Sources
- 1. Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations that prevent or mimic persistent post-translational modifications of the histone H3 globular domain cause lethality and growth defects in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota-dependent histone butyrylation in the mammalian intestine | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Competitive Binding Dynamics of Butanoyl-CoA vs. Acyl-CoA Variants
Technical Guide: Competitive Binding Dynamics of Butanoyl-CoA vs. Acyl-CoA Variants
[1]
Executive Summary
Butanoyl-CoA (C4-CoA) occupies a unique "Goldilocks" zone in cellular metabolism—too hydrophobic for pure acetyl-transferases yet too short for many long-chain dehydrogenases.[1] This guide analyzes the competitive binding landscape of Butanoyl-CoA against its primary competitors: Acetyl-CoA (C2) in epigenetic signaling and Hexanoyl-CoA (C6)/Octanoyl-CoA (C8) in mitochondrial
For researchers, the critical challenge is not merely measuring activity, but distinguishing specific C4-turnover in a cytosolic or mitochondrial soup containing promiscuous enzymes. This guide details the kinetic thresholds (
Part 1: The Biochemical Landscape
The Structural Basis of Competition
Enzyme specificity for Butanoyl-CoA is governed by the depth and hydrophobicity of the acyl-binding pocket.
-
The C2 Barrier (Acetyl-CoA): Enzymes specific to C2 (e.g., HATs) often lack a deep hydrophobic channel.[1] Butanoyl-CoA competes here only when local concentrations surge (e.g., microbial fermentation), forcing the C4 chain into a "cramped" conformation.[1]
-
The C6+ Barrier (Medium/Long Chain): Enzymes like MCAD have deep pockets. Butanoyl-CoA binds but often fails to displace the water network effectively enough to trigger optimal catalysis, leading to high
values compared to C8 substrates.
Visualization: The Steric Selectivity Filter
The following diagram illustrates how enzyme pocket depth dictates the "winner" of the binding competition.
Caption: Schematic of acyl-chain length discrimination. C4 competes via optimal fit in SCAD but relies on concentration gradients to compete in p300 or MCAD pockets.
Part 2: Enzyme Class Analysis
Case Study A: Mitochondrial Dehydrogenases (SCAD vs. MCAD)
In mitochondrial
-
The Competitor: Hexanoyl-CoA (C6) and Octanoyl-CoA (C8).[1]
-
The Conflict: MCAD prefers C8 but retains significant activity toward C4 (Butanoyl-CoA).[1] SCAD is specific for C4 but can process C6 slowly.
-
Experimental Implication: When assaying SCAD activity in tissue homogenates, the signal is contaminated by MCAD processing the C4 substrate.
Key Kinetic Differentiator:
| Enzyme | Primary Substrate |
Case Study B: Epigenetic Acyltransferases (p300/CBP)
Here, the competition is between Acetylation (gene activation) and Butyrylation (gene activation + steric bulk).
-
The Competitor: Acetyl-CoA (C2).[1]
-
The Mechanism: p300 is promiscuous. The active site tunnel allows C4 entry, but the extra carbon chain length forces a rearrangement that lowers catalytic efficiency.
-
Critical Insight: While p300 histone butyrylation is slow (~10% of acetylation rate), p300 auto-butyrylation (on its regulatory loop) occurs rapidly.[1] This suggests C4 competes effectively for enzyme activation but less so for substrate transfer.
Part 3: Experimental Protocols
To ensure data integrity, you must use competition to your advantage.
Protocol 1: The "Hexanoyl-Block" Assay for SCAD Specificity
Objective: Measure Butanoyl-CoA dehydrogenation specifically by SCAD, eliminating MCAD cross-reactivity. Principle: Hexanoyl-CoA (C6) is a substrate for MCAD but a poor substrate/inhibitor for SCAD.[1] By saturating the system with C6, you "occupy" MCAD, leaving SCAD available for C4 (if C6 concentration is tuned correctly) or using C6 as a competitive inhibitor to mathematically isolate SCAD.
Workflow:
-
Preparation: Isolate mitochondria or use tissue homogenate.
-
Baseline: Measure total dehydrogenation using Butanoyl-CoA (50
M) via the Ferricenium/DCPIP reduction method (Absorbance at 600nm). -
Inhibition Step: Add Hexanoyl-CoA (100
M) to a parallel sample.[1]-
Note: In many setups, C6 acts as a competitive inhibitor for SCAD. A more robust approach is Immunodepletion : Use anti-MCAD antibodies to precipitate MCAD, then assay the supernatant with Butanoyl-CoA.
-
-
Calculation:
(See Reference 1 for the specific Hexanoyl-CoA inhibition constants).
Protocol 2: Label-Free Mass Spectrometry for HAT Competition
Objective: Determine if Butanoyl-CoA physically displaces Acetyl-CoA in histone modification.[1] Method:
-
Incubation: Mix Recombinant p300 + Histone H4 peptides.
-
Competition Matrix:
-
Detection: LC-MS/MS targeting H4K5ac (Acetylated) vs H4K5bu (Butyrylated).
-
Validation: If Tube C shows significant H4K5bu, Butanoyl-CoA has sufficient affinity to compete despite the kinetic penalty.
Visualization: Experimental Decision Flow
Caption: Workflow for selecting the correct assay based on the enzyme class and competitive landscape.
Part 4: Comparative Data Synthesis
The following data summarizes the competitive metrics derived from key literature (See References).
| Parameter | Butanoyl-CoA (C4) | Acetyl-CoA (C2) | Hexanoyl-CoA (C6) | Interpretation |
| p300 Catalytic Efficiency ( | ~0.25 min | ~3.5 min | Negligible | C2 is ~14x more efficient; C4 requires high local concentration to compete.[1] |
| SCAD Binding Affinity ( | 2.0 | N/A (Too short) | 15.0 | C4 binds SCAD 7.5x tighter than C6.[1] |
| CrAT Inhibition ( | Substrate | Substrate | Inhibitor | C6+ chains inhibit Carnitine Acetyltransferase (CrAT), preventing C4 transport.[1] |
References
-
Measurement of short-chain acyl-CoA dehydrogenase (SCAD) with hexanoyl-CoA inhibition. Source: PubMed / National Institutes of Health URL:[Link] (Validates the protocol for distinguishing SCAD from MCAD activity).
-
Short-chain fatty acids activate acetyltransferase p300. Source: eLife Sciences URL:[Link] (Provides kinetic data on p300 auto-acylation and histone butyrylation rates).[1]
-
Kinetic characterization of p300 and HAT1 acylation activities. Source: ResearchGate / Nucleic Acids Research URL:[Link] (Source of the
comparison values for C2 vs C4). -
The substrate specificity of carnitine acetyltransferase (CrAT). Source: PubMed / Biochemical Journal URL:[2][Link] (Details the inhibition of CrAT by long-chain acyl-CoAs).[1][3]
Sources
Technical Comparison Guide: Genetic Knockouts for Validating Butanoyl-CoA Metabolism
Technical Comparison Guide: Genetic Knockouts for Validating Butanoyl-CoA Metabolism
Topic: Use of Genetic Knockouts to Validate the Function of Butanoyl-CoA Metabolism Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Validation Crisis in Acyl-CoA Pathways
In metabolic engineering and systems biology, the precise validation of flux through specific nodes is the bottleneck of strain optimization and therapeutic target discovery. Butanoyl-CoA (Butyryl-CoA) serves as a critical bifurcation point in both prokaryotic fermentation (solventogenesis in Clostridium) and mammalian mitochondrial
Standard validation methods—chemical inhibition and RNA interference (RNAi)—often fail to provide definitive evidence of pathway function due to off-target effects and incomplete suppression ("leakiness"). This guide evaluates Genetic Knockouts (KO) as the superior methodology for validating Butanoyl-CoA metabolism, contrasting its performance with transient silencing and chemical inhibition. We present experimental workflows, comparative data, and mechanistic insights to establish KOs as the gold standard for defining metabolic causality.
Pathway Mechanics & The "Product" (Genetic Knockouts)
To validate the function of Butanoyl-CoA, one must control the enzymes responsible for its consumption and production. The primary "product" evaluated here is the CRISPR-Cas9 mediated deletion of key genes (e.g., buk, ptb, ACADS), compared against alternative gene-silencing technologies.
The Butanoyl-CoA Branch Point
Butanoyl-CoA is not an endpoint; it is a high-energy thioester intermediate. Its flux directs carbon either toward acidogenesis (Butyrate + ATP) or solventogenesis (Butanol + NAD+ regeneration).
Figure 1: The Butanoyl-CoA Bifurcation. The diagram illustrates the competition between the Ptb-Buk pathway (acid production) and the AdhE2 pathway (alcohol production). Genetic knockout of buk forces flux accumulation at the Butanoyl-CoA node, driving solventogenesis.
Comparative Analysis: Knockouts vs. Alternatives
Safety & Regulatory Compliance
butanoyl Coenzyme A (sodium salt) proper disposal procedures
butanoyl Coenzyme A (sodium salt) proper disposal procedures
Executive Summary: Operational Context
Butanoyl Coenzyme A (Butyryl-CoA) is a thioester derivative of butyric acid.[1][2][3][4] While often classified as "non-hazardous" regarding acute toxicity under GHS/CLP guidelines, it presents a significant operational hazard due to its chemical instability.
The Critical Risk: Thioester bonds are susceptible to hydrolysis. Upon degradation, this compound releases free butyric acid , which possesses a potent, rancid odor (characteristic of vomit) detectable at 0.0001 ppm.[1][2] Improper disposal can lead to building-wide odor complaints, triggering unnecessary facility evacuations or HVAC decontamination costs.[1][2]
Core Directive: Disposal protocols must prioritize hydrolysis prevention and odor containment alongside standard chemical compliance.
Chemical Profile & Hazard Assessment
| Parameter | Data | Operational Note |
| Chemical Name | Butanoyl Coenzyme A, sodium salt | Also known as Butyryl-CoA |
| CAS Number | 125527-24-4 (Sodium Salt) | Verify specific salt form on your container |
| Molecular Weight | ~860.6 g/mol | High solubility in water |
| Stability | Labile (Thioester Bond) | Hydrolyzes in water/moisture; pH sensitive |
| Breakdown Products | Coenzyme A (thiol) + Butyric Acid | Butyric Acid pKa ≈ 4.82 |
| RCRA Status | Not P-listed or U-listed | Treat as general organic chemical waste |
The Mechanism of "The Smell" (Expert Insight)
Understanding the chemistry dictates the disposal method.
-
At pH < 4.8: The equilibrium shifts to protonated Butyric Acid (Volatile
SMELL ).[1] -
At pH > 7.0: The equilibrium shifts to Butyrate Ion (Non-volatile salt
NO SMELL ).[1]
Rule #1: Never dispose of Butanoyl-CoA down the drain. Rule #2: Maintain waste streams at pH 8–9 to "lock" the odor.
Validated Disposal Protocols
Scenario A: Solid Waste (Expired/Unused Powder)
Do not simply throw the vial in a trash bin. Humidity in the air will eventually hydrolyze the compound.
-
Solubilization (The "Kill" Step):
-
Primary Containment:
-
Secondary Containment:
-
Final Disposal:
-
Route for Incineration via your facility's EHS hazardous waste contractor.
-
Scenario B: Liquid Waste (Experimental Residues)
For HPLC effluents or reaction mixtures containing Butyryl-CoA.[1][2][4]
-
pH Check:
-
Segregation:
-
Disposal:
-
Cap tightly to prevent solvent evaporation. Incinerate.
-
Emergency Spill Response (The "Odor-Lock" Protocol)
If Butanoyl-CoA is dropped, speed is essential to prevent the HVAC system from picking up the odor.
Step-by-Step Cleanup:
-
Isolate: Close lab doors. Do not turn on auxiliary fans (this spreads the smell).[1][2]
-
Neutralize (Liquids):
-
Immediately cover the spill with Sodium Bicarbonate powder or Soda Ash .
-
Effect: Absorbs moisture and keeps the local pH alkaline.
-
-
Decontaminate (Solids/Residue):
-
Sweep up the powder/absorbent mixture using spark-proof tools.
-
Place in a bag, seal it, and place that bag inside a second bag.
-
-
Surface Wash:
-
Wipe the area with a 10% Bleach solution followed by water.
-
Why: Bleach oxidizes the sulfur (thiol) and destroys trace organic residues.[1]
-
Visual Decision Logic
The following diagram outlines the decision-making process for handling Butanoyl-CoA waste to ensure safety and odor control.
Caption: Operational workflow for Butanoyl-CoA disposal, prioritizing pH control to prevent butyric acid volatilization.
Regulatory Compliance (US/EU)
-
EPA (US): Butanoyl-CoA is not a P-listed (acutely hazardous) or U-listed toxic waste under RCRA [1].[1][2][4] However, it falls under the "General Duty Clause" to handle chemicals safely.
-
Waste Code Assignment:
-
Drain Disposal: Prohibited. While biodegradable, the Biological Oxygen Demand (BOD) and potential for hydrolysis in sewer lines (causing public odor complaints) make drain disposal negligent [2].[1][2]
References
-
United States Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
PubChem. (2023). Butyryl-CoA Compound Summary. National Library of Medicine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. [Link]
Sources
Personal protective equipment for handling butanoyl Coenzyme A (sodium salt)
Personal protective equipment for handling butanoyl Coenzyme A (sodium salt)
Executive Safety & Stability Summary
Immediate Action Required: Butanoyl Coenzyme A (Butyryl-CoA) sodium salt [CAS: 125527-24-4] is a high-value, metabolic intermediate.[1][2] While its GHS classification is generally Low Hazard (Category 2 Skin/Eye Irritant), the primary operational risk is compound degradation due to moisture and thermal instability.[1][2]
-
Critical Hazard: Hygroscopic (absorbs atmospheric water rapidly, leading to hydrolysis).[1][2]
-
Storage: -20°C (Desiccated). Do not store at -80°C in solution without buffering.
-
Primary Route of Exposure: Inhalation of dust during weighing; Dermal contact.
Risk Assessment & PPE Matrix
As researchers, we often default to "standard PPE." However, for CoA derivatives, your PPE serves a dual purpose: protecting you from irritation and protecting the sample from enzymatic contamination (RNases/proteases on skin).[1][2]
| Handling Phase | Required PPE | Technical Rationale |
| Solid State (Weighing/Aliquot) | Gloves: Nitrile (0.11 mm min).[1][2] Double-gloving recommended. | Prevents transfer of skin oils/enzymes to the hygroscopic powder. |
| Respiratory: N95 Mask or Fume Hood sash at working height. | Prevents inhalation of fine particulates; prevents breath moisture from contacting the sample. | |
| Eye Protection: ANSI Z87.1 Chemical Splash Goggles. | Standard protection against particulate entry. | |
| Aqueous State (Solution/Assay) | Gloves: Nitrile (Standard).[1][2] | Protects against minor splashes. |
| Body: Lab Coat (Cotton/Poly blend), buttoned.[1][2] | Prevents contamination of personal clothing.[4][5][6][7][8] | |
| Eye Protection: Safety Glasses with side shields. | Sufficient for low-volume pipetting steps. |
Senior Scientist Note: Latex gloves are discouraged. The powder proteins in latex can act as contaminants in sensitive enzymatic assays (e.g., acyl-transferase activity studies).[1][2] Stick to powder-free Nitrile.
Operational Protocol: Reconstitution & Handling
Objective: Prepare a stable stock solution while mitigating hydrolysis risks.
A. Environmental Preparation[5][6][8]
-
Dehumidify: If possible, work in a low-humidity environment.
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 15-20 mins) before opening.
-
Causality: Opening a cold vial in humid lab air causes immediate condensation inside the vial, hydrolyzing the thioester bond and ruining the remaining powder.
-
B. Reconstitution Workflow
-
Solvent Choice: Use neutral buffer (pH 7.0–7.5) or dilute acid (pH 5–6).[1][2] Avoid alkaline conditions (> pH 8.0) as thioesters hydrolyze rapidly in base.
-
Dissolution: Add solvent directly to the vial if using the whole amount. If weighing, use an antistatic gun to prevent powder scattering.
-
Aliquot Immediately: Never store the bulk stock at 4°C. Flash freeze aliquots.
C. Visualized Workflow (DOT Diagram)
Figure 1: Step-by-step reconstitution logic designed to prevent hydrolysis (degradation) of the thioester bond.
Emergency & Disposal Procedures
Accidental Release (Spill)[1][2][8]
-
Solid Spill: Do not sweep dry if possible, as this generates dust. Cover with a damp paper towel (water) to solubilize, then wipe up.[1][2]
-
Solution Spill: Absorb with standard paper towels. Clean the surface with 70% Ethanol.
-
First Aid:
Waste Disposal[2][5][6][8]
-
Stream: Non-hazardous organic/chemical waste.
-
Protocol: Although Butyryl-CoA is biological, it should be treated as chemical waste due to the sodium salt concentration and potential buffer components.
-
Container: Label as "Non-Halogenated Organic Solvents" (if dissolved) or "Solid Chemical Waste" (if powder).[1][2]
References
-
PubChem. (n.d.). Butyryl-CoA Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
